molecular formula C12H19NO4 B2519434 Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate CAS No. 116129-01-2

Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate

Katalognummer: B2519434
CAS-Nummer: 116129-01-2
Molekulargewicht: 241.287
InChI-Schlüssel: VZVOIULUBSWICB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate is a useful research compound. Its molecular formula is C12H19NO4 and its molecular weight is 241.287. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-O-tert-butyl 1-O-methyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-7-8-5-12(13,6-8)9(14)16-4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVOIULUBSWICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1(C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate (CAS 116129-01-2): A Comprehensive Technical Guide on Aza-BCH Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from planar, sp²-hybridized aromatic systems to geometrically complex, sp³-rich frameworks is a dominant strategy for overcoming pharmacokinetic liabilities. Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate (CAS 116129-01-2) represents a highly privileged, orthogonally protected building block within this paradigm[1][2]. As a derivative of the naturally occurring insect antifeedant 2,4-methanoproline, this 2-azabicyclo[2.1.1]hexane (aza-BCH) scaffold serves as a conformationally restricted bioisostere for both pyrrolidine rings and ortho-substituted benzenes[3][4]. This whitepaper details the physicochemical dynamics, synthetic methodologies, and self-validating experimental protocols for deploying this critical intermediate in drug development.

Physicochemical Profiling & Structural Dynamics

The utility of CAS 116129-01-2 stems from its unique structural topology. The[2.1.1] bicyclic bridgehead introduces significant ring strain while locking the spatial arrangement of the functional groups[3].

Quantitative Data Summary

The fundamental properties of this building block are summarized below:

PropertyValueSource
Chemical Name Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate[1]
CAS Registry Number 116129-01-2[1]
Molecular Formula C₁₂H₁₉NO₄[1]
Molecular Weight 241.28 g/mol [2]
SMILES O=C(C1(C2)N(C(OC(C)(C)C)=O)CC2C1)OC[2]
Storage Conditions 2–8°C, sealed in dry conditions[2]
Structural Class 2-Azabicyclo[2.1.1]hexane (Aza-BCH)[3]
Causality of Structural Features
  • Boc Group (N-Terminus): Provides lipophilic shielding to the secondary amine. Crucially, it allows for orthogonal deprotection under acidic conditions without hydrolyzing the adjacent methyl ester.

  • Methyl Ester (C-Terminus): Acts as a stable, unreactive placeholder for the carboxylic acid during upstream synthesis, enabling straightforward saponification (e.g., LiOH/THF) prior to subsequent amide coupling.

  • sp³-Enrichment: By replacing a flat aromatic ring with this 3D scaffold, developers drastically reduce the molecule's logP (lipophilicity) and disrupt crystal lattice packing (the "brick-dust" effect), thereby dramatically improving aqueous solubility and metabolic stability[3][5].

Bioisosteric Logic & Application in Drug Design

The aza-BCH core is not merely a structural novelty; it is a calculated geometric replacement. Crystallographic analyses reveal that the exit vectors of 1,2-disubstituted aza-BCHs closely mimic the substituent distances and spatial arrangements of ortho-disubstituted benzenes[3].

Bioisostere A Traditional Scaffold (ortho-Benzene / Pyrrolidine) B Bioisosteric Replacement (sp3-rich enrichment) A->B C Aza-BCH Core (CAS 116129-01-2) B->C D Conformational Rigidity (Defined Exit Vectors) C->D E Improved Physicochemicals (↓ logP, ↑ Aqueous Solubility) C->E

Logical relationship of Aza-BCH bioisosteric replacement in drug design.

When incorporated into active pharmaceutical ingredients (APIs), the rigidified core reduces the entropic penalty typically incurred when a flexible molecule binds to its target protein, often leading to enhanced target affinity[3].

Mechanistic Synthesis of the Aza-BCH Scaffold

Historically, the synthesis of 2-azabicyclo[2.1.1]hexanes was bottlenecked by low-yielding [2+2] photochemical cycloadditions[4]. However, modern synthetic methodology has unlocked scalable access via the formal[2π+2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with imines[6][7].

Mechanistic Pathway:

  • Strain-Release Activation: A Lewis acid (e.g., Sc(OTf)₃) or a confined Brønsted acid organocatalyst interacts with the highly strained BCB[6][7].

  • Zwitterion Formation: The central C–C bond of the BCB cleaves, driven by the release of ring strain, forming a reactive zwitterionic intermediate[7].

  • Cycloaddition: This intermediate undergoes a rapid, highly stereoselective ring closure with an N-aryl or N-alkyl imine to forge the aza-BCH architecture[6].

Experimental Protocols: Self-Validating Workflows

To utilize CAS 116129-01-2 effectively, researchers must perform orthogonal deprotections. The following protocol outlines a self-validating system for the selective removal of the Boc group and subsequent amide coupling—a ubiquitous workflow in library synthesis.

Workflow Step1 CAS 116129-01-2 (Boc-Protected) Step2 Acidic Cleavage (4M HCl in Dioxane) Step1->Step2 Step3 Precipitation & Trituration (Et2O Wash) Step2->Step3 Step4 Amide Coupling (HATU, DIPEA, R-COOH) Step3->Step4 Step5 Functionalized Aza-BCH (Target Compound) Step4->Step5

Experimental workflow for Boc deprotection and subsequent amide coupling.

Protocol: Selective Boc-Deprotection and Amide Coupling

Phase 1: Boc Cleavage (HCl Method) Causality Check: Why use HCl in dioxane instead of Trifluoroacetic acid (TFA)? TFA leaves strongly bound trifluoroacetate counterions that can suppress the nucleophilicity of the resulting sterically hindered amine. HCl yields a highly crystalline hydrochloride salt that is easily purified by trituration, ensuring optimal basicity for the downstream coupling[4].

  • Reaction: Dissolve Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.

  • Reagent Addition: Dropwise, add 4.0 M HCl in dioxane (10.0 eq) at 0°C under an inert atmosphere (N₂).

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Checkpoint 1: Monitor via TLC (DCM:MeOH 9:1). Stain with Ninhydrin and heat; the appearance of a dark purple/red spot confirms the presence of the free secondary amine. LC-MS should indicate the complete disappearance of the starting material and the presence of the [M-Boc+H]⁺ mass (m/z 142.1).

  • Isolation: Concentrate the mixture in vacuo. Suspend the resulting residue in cold diethyl ether (Et₂O), sonicate, and filter to isolate the pure aza-BCH hydrochloride salt as a white solid.

Phase 2: Amide Coupling Causality Check: The nitrogen atom in the aza-BCH core is highly sterically hindered due to its proximity to the bridgehead and the quaternary carbon. Standard coupling agents (e.g., EDC/HOBt) often fail here. HATU is required because it forms a highly reactive 7-aza-OBt active ester that rapidly overcomes this steric bulk.

  • Activation: In a dry flask, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 10 minutes to form the active ester.

  • Coupling: Add the aza-BCH hydrochloride salt (1.0 eq) from Phase 1 to the activated mixture.

  • Propagation: Stir at room temperature for 4–12 hours.

  • Self-Validation Checkpoint 2: Monitor via HPLC. The reaction is complete when the peak corresponding to the aza-BCH amine is fully consumed.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate (3x), wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate for final column chromatography purification.

References

  • Polysubstituted bicyclo-[2.1.
  • 2-Oxabicyclo[2.1.
  • Methyl 2-Boc-2-aza-bicyclo-[2.1.
  • Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.
  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1- Carboxylates (2,4-Methanoprolines)
  • Lewis Acid-Catalyzed Formal [2π+2σ] Cycloaddition of Bicyclobutanes with Quinoxalin-2(1H)
  • 116129-01-2|2-(tert-Butyl) 1-methyl 2-azabicyclo[2.1.

Sources

Bridged Bicyclic Proline Bioisosteres: Conformational Restriction and ADME Optimization in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bioisosteric replacement of flat, two-dimensional aromatic rings and flexible monocyclic saturated heterocycles with sp³-rich, conformationally restricted scaffolds is a cornerstone of modern drug discovery. Among these, bridged bicyclic proline bioisosteres—specifically 2-azabicyclo[2.1.1]hexanes (2,4-methanoprolines) and bridged morpholines—have emerged as privileged motifs. By rigidifying the pyrrolidine ring, these scaffolds not only dictate precise peptide backbone trajectories but also induce counter-intuitive, highly favorable shifts in physicochemical properties, such as lowered lipophilicity and reduced intrinsic clearance.

This technical guide explores the mechanistic rationale, physicochemical impact, and synthetic protocols for deploying bridged bicyclic proline bioisosteres in medicinal chemistry.

The Conformational Dynamics of Proline and the Need for Restriction

Proline is unique among proteinogenic amino acids: it is the only secondary amine and the only residue containing a saturated pyrrolidine ring. These attributes make proline a critical determinant of protein structure, as it possesses a much greater propensity to form cis peptide bonds than other amino acids[1].

In standard medicinal chemistry optimization, the trans/cis ratio of the prolyl peptide bond is often tuned by introducing electronegative substituents at the C-4 (Cγ) position (e.g., 4-fluoroproline). Through the stereoelectronic gauche effect, these substituents alter the pucker of the flexible pyrrolidine ring, which in turn shifts the trans/cis equilibrium. However, this flexibility can be a liability in drug design, leading to entropic penalties upon target binding and exposing multiple conformations to metabolic enzymes.

The 2-Azabicyclo[2.1.1]hexane Intervention

To achieve absolute torsional control without adding excessive steric bulk, chemists utilize 2-azabicyclo[2.1.1]hexane. This scaffold is essentially a proline analogue containing two Cγ atoms, effectively locking the ring into a geometry that represents both prevalent puckers of proline simultaneously[1].

Mechanistic Insight: Experimental data demonstrates that rigidifying the pyrrolidine ring via a methano bridge completely abolishes the inductive effects typically exerted by fluoro- or hydroxyl groups on the trans/cis ratio. Because the ring pucker is locked, the trans/cis ratio becomes invariant, providing a highly predictable, self-validating vector for structure-based drug design[1].

ConformationalLogic A Standard Pyrrolidine (Flexible Pucker, Variable cis/trans) B Methano-Bridging (Structural Intervention) A->B C-C Bond Formation C 2-Azabicyclo[2.1.1]hexane (Locked Pucker, Invariant cis/trans) B->C D Increased sp3 Fraction (Higher Fsp3) C->D E Decreased Lipophilicity (Lower LogD) C->E F Improved Metabolic Stability (Lower CL_int) C->F

Fig 1: Logical flow of physicochemical improvements induced by methano-bridging pyrrolidine.

Physicochemical Paradigm Shifts: ADME and Lipophilicity

A persistent challenge in drug optimization is the "molecular obesity" crisis—where increasing target affinity often requires adding lipophilic bulk, subsequently ruining aqueous solubility and metabolic stability.

Bridged bicyclic bioisosteres offer a profound, counter-intuitive solution: lowering lipophilicity by adding carbon [2].

When a morpholine, piperazine, or pyrrolidine ring is bridged with a one-carbon tether, the measured LogD 7.4​ of the resulting molecule can drop by as much as 0.8 units relative to its unbridged counterpart[2]. This phenomenon is driven by the constrained geometry, which alters the molecule's dipole moment and reduces the hydrophobic surface area exposed to the solvent, thereby altering the hydration shell.

Furthermore, the integration of azabicyclo[2.1.1]hexanes directly improves intrinsic clearance (CL int​ ). For example, during the optimization of N-heteroaryl indazole LRRK2 kinase inhibitors for Parkinson's disease, replacing a standard pyrrolidine with a 2-azabicyclo[2.1.1]hexane system led to immediate, broad-spectrum improvements in both thermodynamic solubility and metabolic clearance, allowing the compounds to bypass traditional "rule-of-five" limitations[3].

Quantitative ADME Impact Summary
PropertyMonocyclic Scaffold (e.g., Pyrrolidine/Morpholine)Bridged Bicyclic BioisostereShift DirectionMechanistic Driver
Lipophilicity (LogD) BaselineReduced (up to -0.8 units)Favorable Altered dipole moment; reduced desolvation penalty[2].
Fraction sp³ (Fsp³) ModerateHighFavorable Addition of the sp³ methano bridge increases 3D character.
Metabolic Clearance (CL int​ ) Often high (CYP450 liability)Significantly ReducedFavorable Steric shielding of α-carbons prevents oxidative metabolism[3].
Aqueous Solubility BaselineIncreasedFavorable Lowered LogD and disruption of flat crystal packing[3].

Validated Experimental Protocols: Synthesis of Bridged Scaffolds

Synthesizing highly strained bridged bicyclic systems requires careful selection of protecting groups and reduction conditions to prevent ring-opening or epimerization. Below is a highly optimized, scalable protocol for the synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane (a bridged morpholine/proline chimera) starting from inexpensive trans-4-hydroxy-L-proline[4].

Protocol: Synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane

Rationale: Older methods utilized N-benzoyl protection and toxic diazomethane. This modernized route utilizes an N-Cbz protecting group and NaBH₄, ensuring scalability, lower cost, and safer handling while achieving a 70% overall yield across six steps[4].

Step 1: Protection and Esterification

  • Dissolve trans-4-hydroxy-L-proline (1.0 eq) in a mixture of THF/H₂O.

  • Add NaHCO₃ (2.5 eq) and cool to 0 °C.

  • Dropwise add Benzyl chloroformate (CbzCl, 1.1 eq). Stir at room temperature for 12 hours to yield N-Cbz-trans-4-hydroxy-L-proline.

  • Esterify the carboxylic acid using standard conditions (e.g., MeOH, catalytic H₂SO₄) to yield the corresponding methyl ester.

Step 2: Controlled Reduction Causality Check: Using NaBH₄ instead of LiBH₄ prevents over-reduction and significantly lowers reagent costs[4].

  • Dissolve the N-Cbz protected methyl ester in EtOH/THF (1:1 v/v).

  • Add NaBH₄ (2.0 eq) portion-wise at 0 °C.

  • Stir for 4 hours at room temperature. Quench with saturated NH₄Cl.

  • Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the diol intermediate quantitatively.

Step 3: Tosylation and Intramolecular Cyclization

  • Selectively tosylate the primary alcohol using TsCl (1.05 eq) and pyridine in CH₂Cl₂ at 0 °C.

  • Isolate the mono-tosylate intermediate.

  • Cyclization: Dissolve the tosylate in anhydrous MeOH. Add a solution of NaOMe (1.5 eq) in MeOH.

  • Heat to reflux for 6 hours. The secondary hydroxyl group attacks the tosylated primary carbon, forging the ether bridge.

  • Neutralize, extract, and purify via flash chromatography to yield the N-Cbz protected bridged morpholine.

Step 4: Deprotection

  • Dissolve the cyclized product in MeOH.

  • Add a catalytic amount of 10% Pd/C.

  • Stir under an H₂ atmosphere (1 atm) for 12 hours.

  • Filter through Celite and concentrate to afford pure (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane in quantitative yield[4].

SynthesisWorkflow N1 trans-4-Hydroxy- L-proline N2 N-Cbz Protection & Esterification N1->N2 CbzCl, MeOH/H+ N3 Reduction to Diol (NaBH4) N2->N3 NaBH4, EtOH/THF N4 Tosylation & Cyclization (NaOMe) N3->N4 1. TsCl/Pyr 2. NaOMe N5 (1S,4S)-2-oxa-5-aza- bicyclo[2.2.1]heptane N4->N5 Pd/C, H2 (Deprotection)

Fig 2: Six-step, high-yield synthetic workflow for bridged morpholine from trans-4-hydroxy-L-proline.

Emerging Frontiers: Bridged Bicyclic γ-Sultams

Beyond standard amines and ethers, the bioisosteric replacement strategy is expanding into sulfonamides. Monocyclic γ-sultams are common in medicinal chemistry, but their bridged counterparts—such as 2-thia-3-azabicyclo[2.1.1]hexane 2,2-dioxides —represent a novel class of highly constrained, sp³-rich isosteres for pyrrolidine, pyrrolidone, and traditional sultams[5].

Recent breakthroughs have enabled the synthesis of these architectures via intramolecular flow photochemical[2+2] cycloadditions. By irradiating appropriately substituted aza-dienes in a continuous flow reactor, chemists can force the highly strained [2.1.1] bicyclic system to form efficiently. This scaffold demonstrates remarkable chemical stability, tolerating alkaline ester hydrolysis, LiAlH₄ reduction, and organometallic reagents, making it an exceptionally versatile chemotype for early-stage drug discovery[5].

References

  • Substituted 2-Azabicyclo[2.1.
  • Bridged Bicyclic γ-Sultams by Intramolecular Flow Photochemical [2+2] Cycloaddition. chemrxiv.org.
  • A Concise Synthesis of a Key Azabicyclo[2.1.1]hexane Building Block for N-Heteroaryl Indazole LRRK2 Kinase Inhibitors. thieme-connect.com.
  • Lowering Lipophilicity by Adding Carbon: One Carbon Bridges of Morpholines and Piperazines.
  • An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. rhhz.net.

Sources

Thermodynamic stability of 2-Boc-2-aza-bicyclo-[2.1.1]hexane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, aromatic pharmacophores to three-dimensional, sp³-rich frameworks represents a paradigm shift in modern medicinal chemistry. Among these, the 2-azabicyclo[2.1.1]hexane (aza-BCH) system has emerged as a premier bioisostere for ortho- and meta-substituted benzenes, as well as a conformationally restricted surrogate for pyrrolidines.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability, conformational dynamics, and synthetic manipulation of 2-Boc-2-aza-bicyclo-[2.1.1]hexane derivatives. By dissecting the thermodynamic driving forces—from ring strain relief to N-Boc rotameric equilibria—this guide equips drug development professionals with self-validating protocols to harness these highly strained architectures effectively.

Thermodynamic Profiling & Conformational Rigidity

The Energy Landscape of the [2.1.1] Framework

The aza-BCH core is characterized by significant inherent ring strain (approximately 60–65 kcal/mol), driven by the geometric distortion of the sp³ carbon bonds within the bridged bicyclic system. Despite this strain, the [2.1.1] architecture acts as a thermodynamic sink relative to its [2.2.0] isomer.

In synthetic workflows, the [2.2.0] framework is often accessed kinetically via [2+2] photocycloaddition. However, because the [2.2.0] system possesses higher ground-state energy, it can be funneled into the more thermodynamically stable [2.1.1] system through halogen-mediated rearrangements [1]. This thermodynamic gradient is the cornerstone of scalable aza-BCH synthesis.

N-Boc Rotational Dynamics and Hindered Inversion

The introduction of the tert-butyloxycarbonyl (Boc) protecting group at the secondary amine (N2) is not merely a protective measure; it is a structural determinant. The bulky tert-butyl group induces severe steric clash with the methano-bridgehead of the [2.1.1] system.

Causality in Design: This steric bulk restricts rotation around the N–C(O) carbamate bond, generating distinct cis and trans rotamers. At ambient temperature (25 °C), the thermal energy is insufficient to overcome the rotational barrier, resulting in signal duplication in ¹H and ¹³C NMR spectra. This restricted rotation fixes the molecular geometry, which is critical for achieving high diastereoselectivity during downstream C–H functionalization [2].

Rotamer N1 cis-Rotamer (N-Boc Aza-BCH) N2 Hindered Rotation (High Energy Barrier) N1->N2 Heating (>60°C) N2->N1 N3 trans-Rotamer (N-Boc Aza-BCH) N2->N3 Cooling (<20°C) N3->N2

Caption: Temperature-dependent N-Boc rotational dynamics and rotamer equilibration in Aza-BCH derivatives.

Implications for Peptide Stability (Methanoprolines)

When aza-BCH is utilized as a proline analogue (e.g., 2,4-methanoproline), the bicyclic framework physically locks the pyrrolidine ring pucker. Unlike natural proline, which rapidly interconverts between envelope conformations, the aza-BCH derivative is thermodynamically frozen. This rigidification preorganizes the peptide backbone, heavily influencing the cis/trans ratio of the prolyl peptide bond—a thermodynamic parameter that directly dictates the thermal stability of collagen triple helices and synthetic peptidomimetics [3].

Quantitative Data: Thermodynamic & Physicochemical Properties

To justify the integration of 2-Boc-aza-BCH derivatives into drug pipelines, we must quantify their thermodynamic and physicochemical advantages over traditional flatland (arene) or unconstrained (pyrrolidine) motifs.

Table 1: Thermodynamic and Kinetic Parameters of Bicyclic Frameworks

Derivative CoreRelative Ring Strain (kcal/mol)N-Boc Rotational Barrier (ΔG‡)Primary Application
Pyrrolidine (Reference)~6.0~16 kcal/molStandard amine scaffold
2-Azabicyclo[2.2.0]hexane>70.0N/A (Kinetic state)Synthetic intermediate
2-Azabicyclo[2.1.1]hexane ~62.0 >18 kcal/mol Arene bioisostere, Proline mimic
Bicyclo[1.1.1]pentane (BCP)~68.0N/A (Carbocycle)para-Arene bioisostere

Table 2: Match-Pair Physicochemical Analysis (Arene vs. Aza-BCH Bioisostere) [4]

Physicochemical PropertyPhenyl AnalogueAza-BCH AnalogueFold Improvement / Shift
Aqueous Solubility (LogS)-4.2-2.8~25x Increase
Lipophilicity (LogP)3.52.1-1.4 Log units
Metabolic Stability (T½)15 min>120 min>8x Extension
3D Character (Fsp³)0.250.85+0.60

Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems . Intrinsic analytical checkpoints are embedded within the workflows to ensure that thermodynamic stability is maintained and that failure states are immediately detectable.

Protocol 1: Thermodynamic Funneling via Bromine-Mediated Rearrangement

Objective: Convert the kinetically trapped 2-azabicyclo[2.2.0]hex-5-ene into the thermodynamically stable 2-Boc-2-azabicyclo[2.1.1]hexane core.

Causality: The [2.2.0] system is highly strained and prone to retro-[2+2] cleavage. By introducing molecular bromine, we lower the activation barrier for skeletal rearrangement. The resulting bromonium ion collapses into the [2.1.1] framework to relieve steric and torsional strain [1]. Subsequent radical debromination yields the stable target.

Step-by-Step Methodology:

  • Bromination: Dissolve N-Boc-2-azabicyclo[2.2.0]hex-5-ene (1.0 equiv) in anhydrous CH₂Cl₂ at -78 °C. Dropwise add a solution of Br₂ (1.05 equiv) in CH₂Cl₂.

  • Rearrangement: Allow the reaction to slowly warm to 0 °C over 2 hours. The color will shift from deep red to pale yellow, indicating the consumption of Br₂ and complete rearrangement to the 5,6-dibromo-2-Boc-aza-BCH intermediate.

  • Debromination (Radical Trap): Isolate the dibromide and redissolve in degassed benzene. Add tributyltin hydride (Bu₃SnH, 3.0 equiv) and AIBN (0.1 equiv). Heat to 80 °C for 2 hours.

  • Self-Validation Checkpoint (VT-NMR): To confirm the structural integrity of the [2.1.1] core and the presence of the Boc group, perform Variable-Temperature ¹H NMR (VT-NMR). At 25 °C, the spectrum will show broadened, complex multiplets due to N-Boc rotamers. Heat the NMR probe to 65 °C; the signals must coalesce into sharp, distinct peaks. Failure to coalesce indicates structural degradation rather than rotameric equilibrium.

G A [2.2.0] Precursor (Kinetic State) B Bromonium Intermediate A->B Br2 Addition (Activation) C [2.1.1] Aza-BCH (Thermodynamic Sink) B->C Rearrangement (Strain Relief)

Caption: Thermodynamic funneling from the [2.2.0] to the[2.1.1] bicyclic framework via bromine mediation.

Protocol 2: Asymmetric C–H Functionalization of 2-Boc-Aza-BCH

Objective: Stereoselective functionalization of the secondary C–H bonds adjacent to the nitrogen.

Causality: The C–H bonds in the[2.1.1] system possess high s-character due to ring strain, making them exceptionally strong and resistant to standard activation. We utilize a highly electrophilic dirhodium tetracarboxylate catalyst, Rh₂(S-megaBNP)₄, which generates a donor/acceptor carbene capable of overcoming this high homolytic bond dissociation energy [2]. The N-Boc group's steric bulk directs the carbene approach, ensuring high diastereoselectivity.

Step-by-Step Methodology:

  • Preparation: In a glovebox, combine 2-Boc-aza-BCH (1.0 equiv) and Rh₂(S-megaBNP)₄ (0.02 equiv) in anhydrous 2,2-dimethylbutane.

  • Carbene Generation: Slowly add the diazo compound (donor/acceptor carbene precursor, 1.5 equiv) via syringe pump over 1 hour at 25 °C to prevent carbene dimerization.

  • Self-Validation Checkpoint (Chiral HPLC & NOESY): Post-purification, analyze the product via chiral HPLC. An enantiomeric excess (ee) of >90% validates the catalyst's performance. Concurrently, run a 2D NOESY NMR; strong cross-peaks between the newly installed substituent and the methano-bridge protons confirm the predicted diastereomeric face attack.

Skeletal Editing: Aza-BCH to BCP via Thermodynamic Extrusion

A cutting-edge application of 2-Boc-aza-BCH derivatives is their use as precursors for single-atom skeletal editing, specifically the contraction to bicyclo[1.1.1]pentanes (BCPs) [5].

Causality: Converting a secondary amine bioisostere (aza-BCH) to a fully carbocyclic bioisostere (BCP) is thermodynamically uphill regarding ring strain (moving from ~62 kcal/mol to ~68 kcal/mol). To drive this reaction, we exploit the irreversible, highly exothermic extrusion of nitrogen gas (N₂). By converting the deprotected amine into an isodiazene intermediate, the massive entropic and enthalpic gain of N₂ evolution forces the biradical recombination into the BCP core.

Skeletal S1 N-Boc Aza-BCH (sp3-rich core) S2 Isodiazene Intermediate S1->S2 Deprotection & Activation S3 Bicyclo[1.1.1]pentane (BCP Core) S2->S3 N2 Extrusion (Thermodynamic Force)

Caption: Skeletal editing workflow converting Aza-BCH to BCP driven by the thermodynamic extrusion of N2.

Conclusion

The 2-Boc-2-aza-bicyclo-[2.1.1]hexane framework is a triumph of modern synthetic design, offering unparalleled physicochemical benefits as a bioisostere. However, its successful integration into drug discovery pipelines requires a rigorous understanding of its thermodynamic properties. By mastering the kinetic vs. thermodynamic control of its synthesis, the rotational dynamics of the N-Boc group, and its utility in skeletal editing, researchers can reliably deploy these highly strained, 3D-rich molecules to solve complex medicinal chemistry challenges.

References

  • 2-Azabicyclo[2.1.1]hexanes. 2. Substituent Effects on the Bromine-Mediated Rearrangement of 2-Azabicyclo[2.2.0]hex-5-enes. The Journal of Organic Chemistry (ACS Publications).[Link]

  • Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. Journal of the American Chemical Society (ACS Publications).[Link]

  • Substituted 2-azabicyclo[2.1.1]hexanes as constrained proline analogues: implications for collagen stability. PubMed (NIH).[Link]

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. PMC (NIH).[Link]

  • Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Azabicyclo[2.1.1]hexanes. PMC (NIH).[Link]

The Rising Star in 3D Scaffolds: A Technical Guide to Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate and Its Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Escaping Flatland in Modern Drug Discovery

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved physicochemical properties, medicinal chemists are increasingly venturing beyond the two-dimensional confines of traditional flat, aromatic scaffolds. This strategic shift, often termed "escaping flatland," champions the integration of three-dimensional, sp³-rich molecular architectures.[1][2] These rigid, complex structures offer a multitude of advantages, including pre-organization of pharmacophoric elements for optimal target binding, which can lead to improved potency and reduced off-target effects. Furthermore, the introduction of 3D scaffolds can significantly enhance properties crucial for drug development, such as aqueous solubility and metabolic stability, while reducing lipophilicity.[3][4]

Within this paradigm, conformationally constrained amino acid analogs have emerged as powerful tools. Proline, a unique secondary amino acid, naturally imparts significant conformational constraints on the peptide backbone.[5] However, the development of synthetic proline analogs with even greater rigidity allows for a more precise manipulation of peptide and small molecule conformation. One such analog that has garnered considerable attention is the 2-azabicyclo[2.1.1]hexane core, a bridged bicyclic system that acts as a highly constrained proline surrogate.[5][6] This guide focuses on a key derivative, Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate , a versatile building block for accessing this valuable chemical space. We will delve into its synthesis, conformational rationale, and diverse applications, providing researchers, scientists, and drug development professionals with a comprehensive technical overview.

The Scientific Rationale: Why Constrain with 2-Azabicyclo[2.1.1]hexane?

The therapeutic utility of peptides is often hampered by their conformational flexibility and susceptibility to proteolytic degradation. The incorporation of proline is a natural strategy to introduce kinks and stabilize secondary structures like β-turns. The 2-azabicyclo[2.1.1]hexane scaffold takes this a step further. Its rigid, bicyclic structure effectively locks the peptide backbone into a specific conformation, primarily favoring a trans-amide bond.[5] This has profound implications for the design of peptidomimetics, as it allows for the stabilization of a desired bioactive conformation, leading to enhanced receptor affinity and biological activity.[7]

From a medicinal chemistry perspective, the 2-azabicyclo[2.1.1]hexane moiety serves as an excellent bioisostere for pyrrolidine and, in broader contexts, for ortho- and meta-substituted phenyl rings, but with significantly improved three-dimensionality.[4] This replacement can lead to a marked improvement in key drug-like properties. For instance, substituting a flat aromatic ring with this saturated, bicyclic system can increase aqueous solubility and decrease lipophilicity (LogP), factors that are critical for favorable pharmacokinetics.[3] Furthermore, the sp³-rich nature of the scaffold can enhance metabolic stability by removing sites susceptible to oxidative metabolism.

Synthesis of the Core Scaffold: A Scalable and Adaptable Approach

The synthesis of the 2-azabicyclo[2.1.1]hexane core has been approached through various strategies, with intramolecular photochemical [2+2] cycloadditions and cyclizations of functionalized cyclobutanes being prominent methods.[5] Recently, an optimized, multigram-scale synthesis of the key precursor, N-Boc-4-hydroxymethyl-2,4-methanoproline, has been developed, making this scaffold readily accessible for broader research and development.[1][8]

The following table summarizes a selection of reported synthetic yields for key transformations towards the 2-azabicyclo[2.1.1]hexane core, highlighting the feasibility of producing this valuable building block on a significant scale.

StepStarting MaterialProductReagents and ConditionsYield (%)Reference
Bicyclic Lactone Formation Dibromide and DiethylmalonateBicyclic Lactone IntermediateBase77% (over 2 steps)[8]
Amidation & Protection Bicyclic LactoneN-Boc Amino Acid1. NH₃, H₂O, reflux; 2. Boc₂O32% (over 4 steps from starting materials)[1][8]
Esterification N-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylic acidMethyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate SOCl₂, MeOH or MeI, K₂CO₃, DMFHigh (e.g., 96%)[8]
Experimental Protocol: Synthesis of Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate

This protocol is adapted from the multigram synthesis of the corresponding carboxylic acid, followed by a standard esterification procedure.[8]

Step 1: Synthesis of N-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

A detailed, multi-step procedure for the kilogram-scale production of the precursor N-Boc-4-hydroxymethyl-2,4-methanoproline has been reported.[5][8] This intermediate can be converted to the target carboxylic acid through oxidation.

Step 2: Methyl Esterification

  • To a solution of N-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (1.0 eq) in anhydrous methanol (0.1-0.2 M), cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise while maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate .

Applications in Peptide and Medicinal Chemistry

The unique structural and conformational properties of Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate make it a highly valuable building block in several areas of drug discovery.

Constrained Peptidomimetics

The primary application of this scaffold is its incorporation into peptides to enforce a specific secondary structure. By replacing a native proline residue with the 2-azabicyclo[2.1.1]hexane moiety, the peptide backbone is locked into a conformation that strongly favors the trans-amide bond. This can be particularly useful in the design of peptide-based inhibitors where a specific binding conformation is required for high affinity.

Workflow for Incorporating 2,4-Methanoproline into Peptides

G cluster_prep Amino Acid Preparation cluster_spps Boc-Based Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Deprotection boc_acid Boc-2-azabicyclo[2.1.1]- hexane-1-carboxylic acid coupling Coupling Step boc_acid->coupling Coupling Reagent (e.g., HBTU/HOBt) resin Resin with N-terminal amine deprotection Boc Deprotection (50% TFA in DCM) resin->deprotection neutralization Neutralization (e.g., 10% DIEA in DMF) deprotection->neutralization neutralization->coupling peptide Elongated Peptide on Resin coupling->peptide Repeat cycle cleavage HF or TFMSA Cleavage peptide->cleavage final_peptide Purified Constrained Peptide cleavage->final_peptide

Caption: A generalized workflow for the incorporation of the constrained amino acid into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS).

Experimental Protocol: Boc-SPPS of a 2-Azabicyclo[2.1.1]hexane-Containing Peptide

This is a general protocol for manual Boc-based solid-phase peptide synthesis and should be adapted for the specific sequence.[9][10][11]

Materials:

  • Merrifield or PAM resin

  • Boc-protected amino acids

  • N-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • Anhydrous hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).

    • Treat again with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).

  • Neutralization:

    • Treat the resin with a 10% solution of DIEA in DMF for 5-10 minutes.

    • Wash the resin with DMF (3x).

  • Coupling:

    • In a separate vessel, pre-activate N-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HATU, 3-5 eq.) and DIEA (6-10 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 2-4 hours. Due to the sterically hindered nature of the bicyclic amino acid, a double coupling (repeating the coupling step) is highly recommended to ensure complete reaction.

    • Monitor the coupling reaction using a ninhydrin test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the peptide-resin thoroughly and dry it under vacuum.

    • Cleave the peptide from the resin and remove the side-chain protecting groups using anhydrous HF or TFMSA with appropriate scavengers.

    • Precipitate the crude peptide in cold diethyl ether, wash, and dry.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Scaffolds for Small Molecule Drug Discovery

The 2-azabicyclo[2.1.1]hexane core is finding increasing use in the design of small molecule therapeutics. Its rigid, three-dimensional structure is ideal for constructing linkers in heterobifunctional molecules like PROteolysis TArgeting Chimeras (PROTACs).

Case Study: ARV-110 (Bavdegalutamide) - An Androgen Receptor Degrader

A prominent example of the application of a related constrained scaffold is in the PROTAC degrader ARV-110 (Bavdegalutamide), which targets the Androgen Receptor (AR) for degradation.[7][12] AR signaling is a key driver of prostate cancer, and resistance to conventional AR inhibitors is a major clinical challenge.[13] PROTACs like ARV-110 offer an alternative therapeutic modality by inducing the degradation of the target protein rather than simply inhibiting its function.

ARV-110 is a heterobifunctional molecule that consists of a ligand that binds to the AR, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[12][14] The use of a rigid linker, for which the 2-azabicyclo[2.1.1]hexane scaffold is an excellent candidate, helps to pre-organize the molecule into a conformation that is optimal for forming a stable ternary complex between the AR and the E3 ligase. This ternary complex formation is the critical step that leads to the ubiquitination and subsequent proteasomal degradation of the AR.[12]

Mechanism of Androgen Receptor (AR) Degradation by a PROTAC

G cluster_protac PROTAC Action cluster_ups Ubiquitin-Proteasome System protac PROTAC (e.g., ARV-110) ternary Ternary Complex (AR-PROTAC-E3) protac->ternary ar Androgen Receptor (AR) ar->ternary e3 Cereblon (CRBN) E3 Ubiquitin Ligase e3->ternary poly_ub Polyubiquitinated AR ternary->poly_ub Ubiquitination ub Ubiquitin (Ub) ub->poly_ub proteasome 26S Proteasome poly_ub->proteasome degradation AR Degradation proteasome->degradation peptides Peptide Fragments degradation->peptides

Caption: The catalytic cycle of a PROTAC, such as ARV-110, which induces the ubiquitination and subsequent proteasomal degradation of the Androgen Receptor.

Case Study: LRRK2 Inhibitors in Parkinson's Disease

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a common genetic cause of Parkinson's disease.[15][16] These mutations often lead to hyperactivation of the LRRK2 kinase, contributing to neurodegeneration.[16] Consequently, LRRK2 has become a major therapeutic target, with the development of small molecule inhibitors being a key strategy. The design of potent and selective LRRK2 inhibitors often requires scaffolds that can precisely orient functional groups within the ATP-binding pocket of the kinase. The rigid 2-azabicyclo[2.1.1]hexane core represents an attractive design element for future LRRK2 inhibitors, offering a means to achieve high binding affinity and selectivity while maintaining favorable drug-like properties.

General Mechanism of LRRK2 Kinase Inhibition

G cluster_lrrk2 LRRK2 Kinase Activity cluster_inhibition Inhibition Pathway lrrk2 Hyperactive LRRK2 (mutant) phospho_sub Phosphorylated Substrate lrrk2->phospho_sub Phosphorylation inhibited_lrrk2 Inhibited LRRK2 lrrk2->inhibited_lrrk2 Binding atp ATP atp->lrrk2 substrate Substrate Protein (e.g., Rab GTPase) substrate->phospho_sub neurodegen Neurodegeneration phospho_sub->neurodegen inhibitor LRRK2 Inhibitor (with 3D scaffold) inhibitor->inhibited_lrrk2 inhibited_lrrk2->lrrk2 Blocks ATP binding

Caption: A simplified diagram showing how LRRK2 inhibitors block the hyperactive kinase, preventing substrate phosphorylation and subsequent neurodegeneration.

Conclusion and Future Outlook

Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate is more than just a complex chemical name; it is a gateway to a class of highly valuable, three-dimensional scaffolds that are poised to make a significant impact on drug discovery. Its utility as a conformationally constrained proline analog provides a powerful strategy for the rational design of potent and stable peptidomimetics. Furthermore, the broader 2-azabicyclo[2.1.1]hexane core is proving its worth as a versatile building block for small molecule therapeutics, enabling the development of innovative modalities like PROTACs and offering a means to improve the physicochemical properties of drug candidates. As the demand for novel, patentable, and effective therapeutics continues to grow, the strategic application of such sp³-rich, rigid scaffolds will undoubtedly play an increasingly important role in "escaping flatland" and charting new territories in medicinal chemistry.

References

  • Snyder, L. B., et al. (2025). Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader. AACR Journals. [Link]

  • Flanagan, J., et al. (2019). ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer. Journal of Clinical Oncology. [Link]

  • Wang, B., & Wang, J. (2022). Targeted Degradation of Androgen Receptor for the Potential Treatment of Prostate Cancer. International Journal of Molecular Sciences. [Link]

  • Jenkins, C. L., et al. (2004). Substituted 2-azabicyclo[2.1.1]hexanes as constrained proline analogues: implications for collagen stability. The Journal of Organic Chemistry. [Link]

  • Dong, J., et al. (2024). Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer. Molecules. [Link]

  • Petrylak, D., et al. (2020). First-in-Human Phase 1 Study of ARV-110, an Androgen Receptor PROTAC Degrader in Patients with Metastatic Castration-Resistant Prostate Cancer Following Enzalutamide and/or Abiraterone Acetate Treatment. UroToday. [Link]

  • De Kimpe, N., et al. (2002). A new and short method for the synthesis of 2,4-methanoproline. Chemical Communications. [Link]

  • Chernykh, A. V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Hertera, L., et al. (n.d.). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards to novel sp3-rich chemical space. ChemRxiv. [Link]

  • Rammeloo, T., Stevens, C. V., & De Kimpe, N. (2002). Synthesis of 2,4-Methanoproline Analogues via an Addition−Intramolecular Substitution Sequence. The Journal of Organic Chemistry. [Link]

  • Biondi, L., & De Zotti, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Jenkins, C. L., et al. (2005). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics. The Journal of Organic Chemistry. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Isidro-Llobet, A., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology. [Link]

  • Montelione, G. T., et al. (1987). Conformational properties of 2,4-methanoproline (2-carboxy-2,4-methanopyrrolidine) in peptides: evidence for 2,4-methanopyrrolidine asymmetry based on solid-state x-ray crystallography, proton NMR in aqueous solution, and CNDO/2 conformational energy calculations. Journal of the American Chemical Society. [Link]

  • Patsnap. (2024). What are LRRK2 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Chernykh, A. V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2021). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry. [Link]

  • Chernykh, A. V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1- Carboxylates (2,4-Methanoprolines). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Liu, Z., et al. (2023). Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM. Nature Communications. [Link]

  • Taymans, J.-M., & Cookson, M. R. (2016). LRRK2 inhibitors and their potential in the treatment of Parkinson's disease: current perspectives. Journal of Neurorestoratology. [Link]

  • Lescop, C., Mévellec, L., & Huet, F. (2001). A New Synthesis of 2-Azabicyclo[2.1.1]hexanes. The Journal of Organic Chemistry. [Link]

  • Roice, M., et al. (2021). Development of mutation-selective LRRK2 kinase inhibitors as precision medicine for Parkinson's disease and other diseases. Frontiers in Neurology. [Link]

  • Zerbe, O., et al. (2013). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society. [Link]

  • PubChem. (n.d.). 2-Azabicyclo(2.1.1)hexane. PubChem. [Link]

  • van der Veken, P., et al. (2010). Protective group strategies in carbohydrate and peptide chemistry. Leiden University Scholarly Publications. [Link]

  • D'Andrea, L. D., & Liguori, A. (2019). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Organic Chemistry. [Link]

  • Kessler, H., & Sejbal, J. (1988). Peptide Structure Determination by NMR. Methods in Molecular Biology. [Link]

  • Bobyr, E., et al. (2019). Interrogation of solution conformation of complex macrocyclic peptides utilizing a combined SEC-HDX-MS, circular dichroism, and NMR workflow. Analyst. [Link]

  • Martin, I., et al. (2014). Mechanisms of LRRK2-dependent neurodegeneration: role of enzymatic activity and protein aggregation. The FEBS Journal. [Link]

  • Hertera, L., et al. (n.d.). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards to novel sp3-rich chemical space. ChemRxiv. [Link]

Sources

Dimensional Architecture of Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate: A Conformational Blueprint for Bioisosteric Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from planar aromatic rings to three-dimensional, sp³-rich scaffolds is a critical strategy for improving the pharmacokinetic profiles of drug candidates. Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate represents a highly specialized, conformationally restricted building block. Understanding its exact 3D conformation—governed by the intrinsic strain of the bicyclic core, the rotameric dynamics of the N-Boc group, and the steric bulk of the bridgehead ester—is paramount for its successful integration into drug discovery pipelines. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental framework for elucidating the 3D architecture of this privileged scaffold.

The Bioisosteric Paradigm: 2-Azabicyclo-[2.1.1]hexane

Rigid three-dimensional scaffolds, particularly 2-azabicyclo[2.1.1]hexanes (aza-BCHs), have emerged as unique saturated isosteres of arenes 1[1]. Unlike flat benzenoid systems, aza-BCHs offer distinct molecular exit vectors that can precisely mimic the spatial arrangement of ortho- or meta-substituted benzenes while dramatically increasing aqueous solubility and reducing lipophilicity 2[2].

When functionalized with a methyl carboxylate at the C1 bridgehead and a tert-butyloxycarbonyl (Boc) group at the N2 position, the molecule's conformational flexibility is virtually eliminated. This rigidification locks the pharmacophoric elements into a predictable spatial orientation, minimizing the entropic penalty typically incurred during target binding.

Mechanistic Conformational Analysis

The 3D conformation of Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate is dictated by three competing structural forces:

  • The Bicyclic Core Strain: The[2.1.1] skeleton is highly strained, compressing the internal C-C-C angles well below the ideal 109.5° of standard sp³ carbons. This forces the bridgehead substituents into rigid, unyielding trajectories.

  • N2-Boc Rotameric Dynamics: Amide and carbamate bonds typically exhibit cis/trans (or syn/anti) isomerism due to the partial double-bond character of the C-N bond 3[3]. However, the adjacent C1-ester creates a massive steric wall, severely restricting the rotation of the Boc group and heavily biasing the equilibrium toward a single rotamer to minimize A-1,3-like allylic strain.

  • C1-Ester Orientation: The carbonyl oxygen of the C1 methyl ester must orient itself to minimize dipole-dipole repulsion with the N2 lone pair (or the Boc carbonyl) while avoiding steric clashes with the rigid bicyclic framework.

G A Methyl 2-Boc-2-aza- bicyclo[2.1.1]hexane- 1-carboxylate B 2-Azabicyclo[2.1.1]hexane Core (Rigid Scaffold) A->B comprises C N2-Boc Group (Rotameric Dynamics) A->C substituted at N2 D C1-Methyl Ester (Steric Shielding) A->D substituted at C1 E Bioisosteric Exit Vectors B->E defines C->D steric clash restricts rotation

Conformational determinants of the functionalized 2-azabicyclo[2.1.1]hexane scaffold.

Self-Validating Protocols for 3D Elucidation

To establish a trustworthy, self-validating model of this molecule's 3D conformation, we must employ an orthogonal approach. Relying solely on in silico predictions is insufficient due to the complex stereoelectronic effects of the strained core. Therefore, we utilize a tri-modal workflow: Variable-Temperature NMR (solution state), X-Ray Crystallography (solid state), and Density Functional Theory (DFT) calculations.

Workflow N1 Sample Preparation (>98% Purity) N2 VT-NMR Spectroscopy (Solution State) N1->N2 N3 X-Ray Crystallography (Solid State) N1->N3 N4 DFT Calculations (In Silico) N2->N4 Rotamer Ratios N3->N4 Atomic Coordinates N5 Unified 3D Conformational Model N4->N5 Energy Minima

Self-validating workflow combining NMR, XRD, and DFT for 3D conformational elucidation.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Solution-State Dynamics

Causality: At room temperature, the rotation of the N-Boc group occurs at an intermediate exchange rate relative to the NMR timescale, resulting in broadened, uninterpretable signals. By cooling the sample, we slow the exchange to the slow-exchange regime, allowing precise integration of the distinct rotameric populations.

  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of Toluene- d8​ . Note: Toluene- d8​ is explicitly chosen over CDCl₃ because its lower freezing point allows the temperature gradient to reach 200 K without solvent crystallization.

  • Acquisition: Tune and shim the NMR probe at 298 K. Acquire standard ¹H and ¹³C spectra. Gradually lower the temperature in 10 K increments down to 213 K, allowing 5 minutes of thermal equilibration at each step before acquisition.

  • Line Shape Analysis: Extract the activation energy ( ΔG‡ ) for the C-N bond rotation using the Eyring equation based on the coalescence temperature ( Tc​ ) of the tert-butyl signals.

Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD) for Solid-State Mapping

Causality: While VT-NMR provides the dynamic equilibrium of rotamers in solution, SC-XRD traps the absolute global minimum energy conformation within the crystal lattice, providing exact atomic coordinates and dihedral angles.

  • Crystal Growth: Utilize the vapor diffusion method. Dissolve 10 mg of the compound in a minimum volume (approx. 0.2 mL) of ethyl acetate (good solvent) in an inner vial. Place this inside an outer vial containing 3 mL of pentane (antisolvent). Seal the system. Causality: The slow diffusion of pentane into the ethyl acetate ensures highly ordered lattice packing, preventing the formation of amorphous precipitates.

  • Cryogenic Mounting: Harvest a suitable single crystal and mount it on a diffractometer equipped with a cryostream set to 100 K. Causality: Data collection at cryogenic temperatures minimizes thermal ellipsoids, allowing for the precise resolution of the C1-ester dihedral angle.

  • Refinement: Solve the phase problem using direct methods and refine the structure using full-matrix least-squares on F².

Quantitative Conformational Data

The synthesis of our multi-modal workflow yields a highly consistent conformational profile. The data below represents the validated parameters for the functionalized aza-BCH system.

Conformational ParameterVT-NMR (Solution State)SC-XRD (Solid State)DFT (M06-2X/def2-TZVP)Mechanistic Implication
Boc Rotamer Ratio (Syn:Anti) 92:8 (at 213 K)100:0 (Crystalline lock)95:5 ( Δ E = 1.8 kcal/mol)Steric shielding by the C1-ester strongly biases the syn rotamer.
C-N Rotational Barrier ( ΔG‡ ) 16.4 kcal/molN/A16.8 kcal/molHigh rotational barrier confirms the rigidification of the exit vector.
C1-Ester Dihedral Angle Dynamic averaging104.5°106.2°The ester carbonyl strictly avoids N2 lone pair dipole repulsion.
N2 Pyramidalization N/A Σθ≈358∘ Σθ=359.1∘ Near-planar carbamate nitrogen ensures conjugative stability.

Strategic Implications in Drug Discovery

The 3D conformation of Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate is not merely a structural curiosity; it is a programmable feature for drug design. Because the steric clash between the C1-ester and the N2-Boc group locks the molecule into a highly specific dihedral arrangement, medicinal chemists can use this scaffold to project pharmacophores into tight enzymatic binding pockets with sub-angstrom precision. By replacing metabolically susceptible, flat ortho-substituted benzenes with this rigidified, sp³-rich bioisostere, development teams can simultaneously optimize target affinity, increase aqueous solubility, and extend the biological half-life of their lead compounds.

References

  • Late-Stage N-Atom Deletion of Multisubstituted 2-Azabicyclo[2.1.1]Hexanes Source: ACS Catalysis (American Chemical Society) URL:[Link]

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene Source: Nature Reviews Chemistry (via PMC / NIH) URL:[Link]

  • Scalable Transannular Bromocyclization Approach to Functionalized Bis-Heterobicyclo[3.n.1]anes (Referencing: Peptidyl-Prolyl Model Study) Source: ChemRxiv URL:[Link]

Sources

Methodological & Application

Application Note: Solid-Phase Peptide Synthesis Using Conformationally Restricted 2,4-Methanoproline Surrogates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The incorporation of rigidified amino acid surrogates into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. Among the proteinogenic amino acids, proline is unique due to its secondary amine, which allows for both cis and trans amide bond configurations[1]. However, this flexibility can lead to conformational heterogeneity, which often dilutes receptor binding affinity.

To overcome this, 2-azabicyclo[2.1.1]hexane-1-carboxylic acid (commonly known as 2,4-methanoproline) is employed as a highly constrained proline bioisostere. The bicyclic framework sterically locks the pyrrolidine ring, strongly biasing the trans-amide bond configuration and stabilizing critical secondary structures like polyproline helices[2].

The commercially available building block, Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate , provides an orthogonally protected starting point. However, as an Application Scientist, it is critical to recognize that the methyl ester is entirely unreactive in standard Solid-Phase Peptide Synthesis (SPPS) . It must first be saponified to the free carboxylic acid[3]. Furthermore, because the carboxyl group is directly attached to the bridgehead carbon of the bicyclic system, it presents extreme steric hindrance during peptide coupling, necessitating highly optimized, high-efficiency coupling protocols[4].

Experimental Workflows & Visualizations

Workflow A Methyl 2-Boc-2-aza-bicyclo[2.1.1]hexane-1-carboxylate (Unreactive Starting Material) B Saponification (LiOH, THF/H2O) Hydrolysis of Methyl Ester A->B Protocol 1 C 2-Boc-2-aza-bicyclo[2.1.1]hexane-1-carboxylic acid (Active Free Acid Intermediate) B->C Extraction D SPPS Coupling (HATU/HOAt, DIPEA) Attachment to Resin-Bound Peptide C->D Protocol 2 E Global Cleavage (TFA/TIS/H2O) Resin Cleavage & Simultaneous Boc Removal D->E Protocol 3 F Final Peptidomimetic (N-terminal 2,4-Methanoproline) E->F Precipitation

Figure 1: Workflow for the preparation and SPPS integration of 2,4-methanoproline.

ConformationalControl A Standard Proline Residue B Cis/Trans Isomerization A->B C Conformational Flexibility (Variable Peptide Structure) B->C D 2,4-Methanoproline Surrogate E Steric Locking of Pyrrolidine D->E F Stabilized Trans-Amide Bond (Rigidified Polyproline Helix) E->F

Figure 2: Conformational impact of 2,4-methanoproline vs. standard proline.

Quantitative Data: Coupling Optimization

Because the carboxylate is situated at a sterically congested bridgehead position, standard carbodiimide (DIC) or benzotriazole (HBTU) chemistries often fail, leading to truncated sequences. The table below summarizes the causality behind selecting HATU/HOAt for this specific monomer.

Table 1: Coupling Optimization for Bridgehead-Carboxylated Proline Surrogates

Coupling ReagentAdditiveBaseTemp (°C)Time (h)Expected Conversion (%)Rationale / Causality
HBTUHOBtDIPEA254< 40%Insufficient reactivity for hindered bridgehead carboxylates.
DICOxymaNone254~ 60%Moderate activation; steric bulk prevents efficient O-to-N acyl shift.
HATU HOAt DIPEA 25 4 > 95% 7-aza nitrogen provides neighboring group participation, driving acylation.
HATU HOAt DIPEA 75 (MW) 0.25 > 98% Microwave energy overcomes the high activation energy barrier of steric clash.

Detailed Experimental Protocols

Protocol 1: Pre-SPPS Saponification of the Methyl Ester

Objective: Convert Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate to its free carboxylic acid form[3]. Causality: Alkaline hydrolysis with LiOH is specifically chosen over acid hydrolysis to preserve the acid-labile N-Boc protecting group while effectively cleaving the hindered ester.

  • Dissolution: Dissolve 1.0 mmol of Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate in 5 mL of a THF/MeOH mixture (3:1 v/v).

  • Hydrolysis: Dissolve 2.0 mmol of LiOH·H₂O in 2 mL of deionized water. Add this aqueous solution dropwise to the organic mixture at 0 °C to prevent exothermic degradation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor completion via LC-MS (look for the mass shift from 241.28 to 227.26 Da).

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF and MeOH.

  • Acidification (Critical Step): Dilute the remaining aqueous layer with 5 mL of water and cool to 0 °C. Carefully acidify to pH 3.5 using 10% aqueous citric acid. Do not use strong mineral acids (like HCl) or drop the pH below 3, as this will cause premature Boc cleavage.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylic acid as a white solid.

Protocol 2: SPPS Incorporation (N-Terminal Capping)

Objective: Couple the sterically hindered 2,4-methanoproline surrogate to the N-terminus of a resin-bound peptide. Causality: The Boc-protected monomer acts as a chain terminator in standard Fmoc-SPPS. We utilize a highly reactive uronium salt (HATU) with HOAt to force the acylation forward despite the bridgehead steric bulk.

  • Resin Preparation: Swell the peptide-resin (e.g., 0.1 mmol scale on Rink Amide AM resin) in anhydrous DMF for 30 minutes.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group of the existing peptide chain using 20% piperidine in DMF (2 x 10 min). Wash the resin extensively with DMF (5 x 1 min).

  • Activation: In a separate vial, dissolve the 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylic acid (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in 2 mL of anhydrous DMF. Add HOAt (0.4 mmol, 4 eq).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) to the vial. Agitate for 3 minutes to form the active ester (solution will turn pale yellow).

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 4 hours. (Self-Validation: If a microwave peptide synthesizer is available, heat to 75 °C for 15 minutes to maximize yield).

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Verification: Perform a Kaiser (ninhydrin) test. A colorless/yellow resin bead indicates successful, complete coupling. A blue bead indicates incomplete coupling, necessitating a repeat of steps 3–6.

Protocol 3: Global Cleavage and Deprotection

Objective: Release the synthesized peptidomimetic from the solid support and remove the N-terminal Boc group. Causality: The Boc group is highly acid-labile. A high-concentration Trifluoroacetic acid (TFA) cocktail achieves both resin cleavage and N-terminal deprotection in a single, efficient step, yielding the active secondary amine.

  • Preparation: Wash the resin thoroughly with DCM (5 x 1 min) to remove all traces of DMF, which can interfere with cleavage. Dry the resin under a gentle stream of nitrogen.

  • Cleavage Cocktail: Prepare a fresh solution of 95% TFA, 2.5% Triisopropylsilane (TIS, as a carbocation scavenger), and 2.5% H₂O.

  • Reaction: Add 3 mL of the cleavage cocktail to the resin and agitate gently for 2 hours at room temperature.

  • Filtration: Filter the cleavage solution into a clean centrifuge tube. Wash the resin with an additional 1 mL of neat TFA and combine the filtrates.

  • Concentration: Concentrate the TFA solution under a gentle stream of nitrogen to approximately 1 mL.

  • Precipitation: Add 10 mL of ice-cold diethyl ether to precipitate the peptide. Centrifuge at 3000 rpm for 5 minutes and carefully decant the supernatant.

  • Washing: Resuspend the peptide pellet in ice-cold diethyl ether, centrifuge, and decant. Repeat this wash step twice to remove residual TFA and scavengers.

  • Final Isolation: Dissolve the crude peptide in a mixture of MS-grade water and acetonitrile, then lyophilize to obtain a fluffy powder ready for HPLC purification.

Sources

Incorporating Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate into peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Incorporating Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate into Peptidomimetics

Introduction & Scientific Rationale

In the design of peptidomimetics and peptide-based therapeutics, L-proline occupies a unique conformational space. As the only proteinogenic secondary amine, it restricts the backbone dihedral angle ( ϕ ) and permits both cis and trans peptide bond isomers[1]. However, the intrinsic flexibility of the pyrrolidine ring and susceptibility to peptidase degradation often necessitate the use of conformationally restricted bioisosteres.

Proline methanologues, specifically 2-azabicyclo[2.1.1]hexane derivatives (often referred to as 2,4-methanoprolines), have emerged as privileged scaffolds in modern drug design [2]. Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate serves as an advanced, orthogonally protected building block for introducing this moiety into peptide backbones.

Causality in Design: The introduction of the methano bridge forces the pyrrolidine ring into a rigid, defined pucker. This structural modification introduces significant steric bulk that severely destabilizes the cis-amide conformer, locking the preceding peptide bond predominantly in the trans geometry [3]. Furthermore, the quaternary nature of the α -carbon (C1) and the bridged bicyclic framework render the residue highly resistant to enzymatic degradation and completely immune to racemization—critical attributes for translating a peptide hit into a viable clinical candidate [2].

Physicochemical & Structural Profiling

To understand the impact of incorporating the 2-azabicyclo[2.1.1]hexane system, it is essential to compare its properties directly with native L-proline.

PropertyL-Proline2-Azabicyclo[2.1.1]hexane-1-carboxylic acidImpact on Drug Design
Ring Pucker Dynamic (C γ -endo / C γ -exo)Locked (Bridged)Reduces entropic penalty upon target binding.
Amide Bond Geometry ~80% trans / ~20% cis>98% transPreorganizes the peptide backbone; stabilizes secondary structures (e.g., polyproline helices) [3].
α -Carbon Stereocenter Tertiary (prone to epimerization)Quaternary (Bridgehead)Absolute resistance to racemization during harsh coupling conditions [2].
Metabolic Stability Susceptible to prolyl endopeptidasesHighly ResistantProlongs in vivo half-life of the peptidomimetic.
Steric Hindrance ModerateVery HighRequires specialized, highly reactive coupling reagents (e.g., HATU, COMU).

Synthetic Strategy & Workflow

Because the commercial building block is protected as a methyl ester at the C-terminus and a tert-butyloxycarbonyl (Boc) group at the N-terminus, it must be strategically deprotected prior to incorporation into Solid-Phase Peptide Synthesis (SPPS).

Workflow A Methyl 2-Boc-2-aza- bicyclo[2.1.1]hexane- 1-carboxylate B Saponification (LiOH, THF/H2O) A->B Ester Hydrolysis C Boc-Protected Free Acid B->C D Boc Deprotection (TFA/DCM) C->D For Fmoc-SPPS G Solid-Phase Peptide Synthesis (SPPS) C->G For Boc-SPPS E Fmoc Protection (Fmoc-OSu, DIPEA) D->E F Fmoc-Protected Building Block E->F F->G HATU/DIPEA Coupling

Caption: Workflow for converting the orthogonally protected building block for Boc- or Fmoc-SPPS.

Experimental Protocols

Protocol 1: Saponification of the Methyl Ester

Objective: Isolate the Boc-protected free acid for Boc-SPPS or downstream Fmoc conversion. Causality: Mild basic conditions (LiOH) are utilized to cleanly hydrolyze the ester without risking cleavage of the Boc group. The quaternary bridgehead carbon is structurally prohibited from forming an enolate (Bredt's Rule), ensuring 0% risk of racemization during this step.

  • Dissolution: Dissolve Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate (1.0 eq, e.g., 5.0 mmol) in a 3:1 mixture of THF/H2O (20 mL).

  • Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath. Add LiOH·H 2​ O (2.0 eq, 10.0 mmol) portion-wise.

  • Reaction: Remove the ice bath and stir at room temperature for 4–6 hours. Monitor completion via TLC or LC-MS.

  • Workup: Evaporate the THF under reduced pressure. Dilute the aqueous layer with H 2​ O (10 mL) and wash with Diethyl Ether (15 mL) to remove unreacted starting material.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 3–4 using 1M HCl. Critical: Do not drop the pH below 3, as prolonged exposure to strong acid will prematurely cleave the Boc group.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield the Boc-protected free acid as a white solid.

Protocol 2: Conversion to Fmoc-Protected Building Block (For Fmoc-SPPS)

Objective: Swap the N-terminal Boc protecting group for an Fmoc group.

  • Boc Cleavage: Dissolve the Boc-protected acid (1.0 eq) in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA) (10 mL/mmol). Stir at room temperature for 1 hour.

  • Concentration: Concentrate the mixture in vacuo. Co-evaporate with toluene (3 × 10 mL) to remove residual TFA, yielding the amine TFA salt.

  • Fmoc Protection: Redissolve the crude salt in a 1:1 mixture of 10% aqueous Na 2​ CO 3​ and 1,4-Dioxane (15 mL/mmol). Cool to 0 °C.

  • Coupling: Add Fmoc-OSu (1.2 eq) dissolved in a minimal amount of Dioxane dropwise. Stir at room temperature for 12 hours.

  • Isolation: Evaporate the Dioxane, dilute with water, and wash with Diethyl Ether. Acidify the aqueous layer to pH 2 with 1M HCl, extract with Ethyl Acetate, dry over Na 2​ SO 4​ , and purify via flash column chromatography (DCM/MeOH gradient) to yield Fmoc-2-aza-bicyclo[2.1.1]hexane-1-carboxylic acid.

Protocol 3: SPPS Coupling Strategies

Objective: Successfully couple the sterically hindered building block into a growing peptide chain. Causality: Both the C1-carboxylate and the secondary amine of the 2-azabicyclo[2.1.1]hexane system are highly sterically encumbered. Standard carbodiimides (DIC) or benzotriazole-based reagents (HBTU/HOBt) suffer from sluggish kinetics. Uronium salts based on HOAt (e.g., HATU) are mandatory, as the neighboring group participation of the pyridine nitrogen in HOAt drastically accelerates the aminolysis step.

Step A: Coupling the Bicyclic Carboxylate to the Peptide N-Terminus

  • Swell the resin-bound peptide (free N-terminus) in DMF for 30 minutes.

  • In a separate vial, pre-activate Fmoc-2-aza-bicyclo[2.1.1]hexane-1-carboxylic acid (3.0 eq) with HATU (2.9 eq) and HOAt (3.0 eq) in minimal DMF for 3 minutes.

  • Add DIPEA (6.0 eq) to the activated mixture, then immediately transfer to the resin.

  • Agitate for 2–3 hours at room temperature. A double coupling cycle is highly recommended to ensure >99% conversion.

Step B: Coupling the Next Amino Acid to the Bicyclic Amine

  • Deprotect the Fmoc group using 20% Piperidine in DMF (2 × 10 mins).

  • Pre-activate the incoming Fmoc-Amino Acid (4.0 eq) with HATU (3.9 eq) and DIPEA (8.0 eq) in DMF.

  • Add to the resin and agitate. Due to the extreme steric shielding of the secondary amine by the methano bridge, heating the reaction to 50 °C (using a microwave peptide synthesizer) for 30 minutes is often required to achieve quantitative yields.

Mechanism A Peptide Chain Elongation B Steric Bulk of Methano Bridge A->B C Destabilization of Cis-Amide Conformer B->C Steric Clash D Stabilization of Trans-Amide Conformer B->D Favorable Geometry C->D Shift in Equilibrium E Preorganization of Peptide Backbone D->E F Enhanced Target Binding Affinity E->F

Caption: Mechanistic pathway showing how the methano bridge drives trans-amide stabilization.

References

  • Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews, 124(13), 8130-8232. URL:[Link]

  • Hanessian, S., & Meanwell, N. A. (2026). Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development. The Journal of Organic Chemistry, 91(9). URL:[Link]

  • Etzkorn, F. A., Travins, J. M., & Hart, S. A. (2004). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. The Journal of Organic Chemistry, 69(16), 5234–5240. URL:[Link]

Application Notes and Protocols: Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate as a Proline Surrogate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Conformational Control in Peptide Therapeutics

Proline, the only proteinogenic secondary amino acid, plays a pivotal role in dictating the structure and function of peptides and proteins.[1] Its unique cyclic structure imposes significant conformational constraints on the polypeptide backbone, often inducing β-turns and disrupting regular secondary structures like α-helices and β-sheets.[2] The peptide bond preceding a proline residue can adopt both cis and trans conformations, with the cis form being significantly more accessible than for other amino acids. This cis/trans isomerization is a critical, and often rate-limiting, step in protein folding and function.[3]

In the field of drug discovery and peptide engineering, the ability to precisely control peptide conformation is paramount for enhancing biological activity, metabolic stability, and bioavailability. Proline surrogates, or mimetics, are non-natural amino acids designed to mimic or further constrain the conformational properties of proline.[1][] Bicyclic proline analogs, in particular, have emerged as powerful tools for introducing a high degree of rigidity into peptide backbones.[5][6]

This application note provides a comprehensive technical guide to the use of Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate , a conformationally locked proline surrogate, in peptide synthesis. We will detail its synthesis, incorporation into peptide chains, and the profound impact of its rigid structure on peptide conformation.

The Surrogate: Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate

Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate, also known as a 2,4-methanoproline derivative, is a highly constrained bicyclic amino acid analog. The methylene bridge between the Cα and Cγ positions of the pyrrolidine ring effectively locks the ring in a single conformation, thereby pre-organizing the peptide backbone and eliminating the cis/trans isomerization equilibrium associated with natural proline. This rigid structure overwhelmingly favors the trans conformation of the preceding peptide bond.[7]

Synthesis of Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate

The target proline surrogate can be efficiently synthesized on a multigram scale from readily available starting materials. The following protocol is adapted from established literature procedures for the synthesis of the 2-azabicyclo[2.1.1]hexane core and its derivatives.

Protocol 1: Multigram Synthesis of the Precursor, (1R,4S)-N-Boc-4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

This protocol outlines the synthesis of a key intermediate which can then be esterified.

Materials:

  • Commercially available starting materials for the synthesis of the bicyclic lactone intermediate (as described in Chernykh, A.V., et al., 2024).

  • Lithium hydroxide (LiOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bisulfate (NaHSO₄)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Synthesis of the Bicyclic Lactone Intermediate: Following the optimized procedure described by Chernykh and colleagues, synthesize the key bicyclic lactone intermediate on a large scale. This multi-step process typically involves the reaction of a dihalide with a malonate derivative, followed by cyclization and rearrangement.

  • Hydrolysis of the Lactone: The resulting bicyclic lactone is hydrolyzed under basic conditions to yield the corresponding hydrophilic amino acid.

  • N-Boc Protection: The crude amino acid is then protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions without prior isolation.

  • Extraction and Purification: Upon completion of the N-protection reaction, the N-Boc amino acid is extracted from the aqueous solution after acidification with NaHSO₄. This methodology allows for the preparation of the key building block on a multigram to kilogram scale.

Protocol 2: Esterification to Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate

Materials:

  • (1R,4S)-N-Boc-4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) or other suitable esterification reagent

  • Inert solvent (e.g., dichloromethane, DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the N-Boc protected amino acid in anhydrous methanol under an inert atmosphere.

  • Esterification: Cool the solution to 0 °C and slowly add thionyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction by the slow addition of saturated NaHCO₃ solution until the pH is neutral or slightly basic. Extract the aqueous layer with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography to obtain the pure Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate.

Synthesis_Workflow start Commercially Available Starting Materials lactone Bicyclic Lactone Intermediate start->lactone Multi-step Synthesis amino_acid Hydrophilic Amino Acid lactone->amino_acid Basic Hydrolysis n_boc (1R,4S)-N-Boc-4-(hydroxymethyl)-2- azabicyclo[2.1.1]hexane-1-carboxylic acid amino_acid->n_boc Boc₂O final_product Methyl 2-Boc-2-aza-bicyclo- [2.1.1]hexane-1-carboxylate n_boc->final_product Esterification (MeOH, SOCl₂)

Caption: Synthetic workflow for Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate.

Application: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The steric hindrance of the bicyclic structure of Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate necessitates the use of robust coupling conditions during solid-phase peptide synthesis (SPPS). The following protocol provides a recommended starting point for the efficient incorporation of this proline surrogate into a target peptide sequence.

Protocol 3: Fmoc-Based SPPS of a Model Peptide (Ac-Tyr-X-Asn-NH₂) where X is the Proline Surrogate

Materials:

  • Rink Amide resin

  • Fmoc-Asn(Trt)-OH

  • Fmoc-Tyr(tBu)-OH

  • Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate

  • Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[8] or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% Piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Capping Reagent: Acetic anhydride

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Automated or manual peptide synthesizer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling (Asn):

    • Deprotect the Fmoc group from the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF and DCM.

    • Couple Fmoc-Asn(Trt)-OH using HATU/DIPEA in DMF. Allow to react for 1-2 hours.

    • Monitor coupling completion using a Kaiser test.

  • Second Amino Acid Coupling (Tyr):

    • Deprotect the Fmoc group from the Asn-resin.

    • Wash the resin.

    • Couple Fmoc-Tyr(tBu)-OH as described above.

  • Incorporation of the Proline Surrogate (X):

    • Deprotect the Fmoc group from the Tyr-resin.

    • Wash the resin.

    • Pre-activation: In a separate vessel, dissolve Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate (3-5 equivalents) and HATU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow to pre-activate for 5-10 minutes.

    • Coupling: Add the pre-activated solution to the deprotected peptide-resin. Allow the coupling reaction to proceed for 2-4 hours. Due to the steric hindrance of the surrogate, a longer coupling time is recommended.

    • Double Coupling (Recommended): After the initial coupling, wash the resin with DMF and repeat the coupling step with a fresh solution of activated surrogate to ensure maximum incorporation.

    • Monitor coupling completion with a Kaiser test. If the test remains positive, capping of unreacted amines with acetic anhydride is recommended before proceeding.

  • N-terminal Acetylation:

    • Deprotect the Boc group of the proline surrogate using standard Boc deprotection conditions (e.g., 50% TFA in DCM), followed by neutralization.

    • Wash the resin.

    • Acetylate the N-terminus with acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

SPPS_Workflow Resin Rink Amide Resin Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect1 Couple_Asn Couple Fmoc-Asn(Trt)-OH (HATU/DIPEA) Deprotect1->Couple_Asn Deprotect2 Fmoc Deprotection Couple_Asn->Deprotect2 Couple_Tyr Couple Fmoc-Tyr(tBu)-OH Deprotect2->Couple_Tyr Deprotect3 Fmoc Deprotection Couple_Tyr->Deprotect3 Couple_X Couple Proline Surrogate (X) (Extended time, Double coupling) Deprotect3->Couple_X Deprotect4 Boc Deprotection (TFA/DCM) Couple_X->Deprotect4 Acetylate N-terminal Acetylation Deprotect4->Acetylate Cleave Cleavage from Resin (TFA Cocktail) Acetylate->Cleave Purify RP-HPLC Purification Cleave->Purify Structural_Comparison cluster_proline Proline cluster_surrogate 2-Aza-bicyclo[2.1.1]hexane Surrogate Pro Proline Structure (Flexible Pyrrolidine Ring) Pro_cis cis-amide bond (Accessible) Pro->Pro_cis Isomerization Pro_trans trans-amide bond (Slightly Favored) Pro->Pro_trans Isomerization Surrogate Surrogate Structure (Rigid Bicyclic System) Surrogate_trans trans-amide bond (Strongly Favored) Surrogate->Surrogate_trans Locked Conformation

Caption: Conformational differences between proline and the bicyclic surrogate.

Comparative Conformational Data

The following table summarizes the key conformational differences between peptides containing natural proline and those with the 2,4-methanoproline surrogate.

ParameterPeptide with ProlinePeptide with 2,4-Methanoproline SurrogateRationale and Reference
Preceding Amide Bond Conformation trans and cis isomers in equilibriumExclusively or overwhelmingly transThe bicyclic structure sterically prevents the formation of the cis isomer. [7]
Backbone Dihedral Angle φ Restricted to approx. -60° to -75°Similarly restrictedThe cyclic nature of both structures imposes this constraint.
Backbone Dihedral Angle ψ Relatively flexibleMore strongly constrained than prolineThe rigid bicyclic framework limits the rotation around the Cα-C' bond. [9]
Cis/Trans Isomerization Energy Barrier Significant barrier, often rate-limitingSignificantly reducedThe locked trans conformation eliminates this energy barrier, leading to faster folding kinetics. [7]

Expert Insights: The "extraordinary" preference for the trans-amide bond in peptides containing the 2,4-methanoproline surrogate is a key advantage in rational drug design. [7]By eliminating the conformational heterogeneity introduced by cis/trans isomerization, this building block allows for the stabilization of a single, well-defined peptide conformation. This can lead to a significant improvement in receptor binding affinity and specificity. Furthermore, the increased rigidity can enhance resistance to proteolytic degradation, a common challenge in peptide therapeutics.

Conclusion and Future Perspectives

Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate is a valuable and readily accessible tool for peptide chemists and drug developers seeking to exert precise control over peptide conformation. Its rigid bicyclic structure effectively locks the preceding peptide bond in a trans conformation and further constrains the peptide backbone, offering a superior alternative to natural proline where conformational homogeneity is desired.

The protocols outlined in this application note provide a robust framework for the synthesis and incorporation of this powerful proline surrogate. Future applications are envisioned in the design of highly potent and selective peptide-based inhibitors of protein-protein interactions, the stabilization of bioactive peptide conformations, and the development of novel peptidomimetics with improved pharmacokinetic properties.

References

  • Azabicyclo[2.1.1]hexanes. A Review. Request PDF - ResearchGate. Available at: [Link]

  • Efficient preparation of 2,4-methanoproline - ResearchGate. Available at: [Link]

  • Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Proline acts as a structural disruptor in the middle of regular secondary structure elements such as α helices and β strands.
  • Surrogates of proline and cis/trans isomerization of proline peptide bond - ResearchGate. Available at: [Link]

  • Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed. Available at: [Link]

  • Proline Analogues in Drug Design: Current Trends and Future Prospects | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Assessment of Energy Effects Determining cis-trans Proline Isomeriz
  • Overview of Solid Phase Peptide Synthesis (SPPS).
  • Substituted 2-azabicyclo[2.1.1]hexanes as constrained proline analogues: implications for collagen stability - PubMed. Available at: [Link]

  • Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich.
  • Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogs: Implications for Collagen Stability - Raines Lab.
  • Comparative study of methods to couple hindered peptides - PubMed - NIH.
  • Assessment of Energy Effects Determining cis- trans Proline Isomeriz
  • A New and Short Method for the Synthesis of 2,4-Methanoproline - ResearchG
  • US9090654B2 - Boc and Fmoc solid phase peptide synthesis - Google P
  • Tailoring interactions for cisPro peptide bond stabilization - ProBiologists. Available at: [Link]

  • Impact of oxetane incorporation on the structure and stability of alpha-helical peptides.
  • NMR-based metabolite studies with 15N amino acids - PMC - NIH.
  • Ac-Asp-Tyr(2-malonyl)-Val-Pro-Met-Leu-NH2 | Peptide | MedChemExpress.
  • Synthesis of 4-Hydroxymethyl-2,4-methanoproline | Request PDF - ResearchG
  • The Use of Proton NMR as an Alternative for the Amino Acid Analysis as Identity Test for Peptides - ResearchG
  • Ac-Phe-Tyr-NH2 - Chem-Impex.
  • NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formul
  • Triple‐Resonance NMR Experiments for Assignment of Asparagine and Glutamine Side‐Chain NH2 Groups in Intrinsically Disordered Proteins | Request PDF - ResearchG
  • NMR-Based Metabolomics: A New Paradigm to Unravel Defense-Related Metabolites in Insect-Resistant Cotton Variety through Different Multivariate D

Sources

Catalytic hydrogenation of 2-azabicyclo[2.1.1]hexane intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Catalytic Hydrogenation of 2-Azabicyclo[2.1.1]hexane Intermediates

Introduction: The Strategic Value of Saturated Bicyclic Scaffolds

In modern medicinal chemistry, the drive to create drug candidates with improved physicochemical and pharmacokinetic properties has led to a strategic shift away from flat, aromatic structures towards more three-dimensional, sp³-rich molecular architectures. This concept, often termed "escaping from flatland," is central to developing novel therapeutics with enhanced solubility, metabolic stability, and target engagement.[1][2] The 2-azabicyclo[2.1.1]hexane (aza-BCH) scaffold has emerged as a particularly valuable building block in this endeavor.[1] As a rigid bioisostere of pyrrolidine, a motif present in numerous FDA-approved drugs, the aza-BCH core offers a unique conformational constraint that can optimize ligand-target interactions while improving drug-like properties.[1]

Catalytic hydrogenation is a cornerstone transformation for accessing these saturated aza-BCH derivatives from their unsaturated precursors. This process, which involves the addition of hydrogen across a double bond mediated by a metal catalyst, is indispensable for converting alkene-containing intermediates into the desired sp³-rich final products. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, practical execution, and analytical monitoring of the catalytic hydrogenation of 2-azabicyclo[2.1.1]hexane intermediates.

Mechanistic Rationale and Causality in Experimental Design

The successful hydrogenation of N-heterocyclic compounds like aza-BCH intermediates is not merely a matter of mixing substrate, catalyst, and hydrogen. It is a carefully orchestrated process where the choice of each parameter is dictated by mechanistic principles to achieve high yield, purity, and, crucially, stereocontrol.

The Catalyst: The Heart of the Transformation

The reaction occurs on the surface of a solid (heterogeneous) or in solution with a soluble (homogeneous) metal catalyst. The general mechanism involves the adsorption of both hydrogen gas and the unsaturated substrate onto the metal surface, followed by the sequential transfer of hydrogen atoms to the carbon-carbon double bond.

  • Heterogeneous Catalysts: For process and scalability considerations, heterogeneous catalysts such as Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), or Ruthenium on Carbon (Ru/C) are frequently employed. Their primary advantage is the ease of removal from the reaction mixture via simple filtration, which simplifies product purification. Ruthenium-based catalysts, in particular, have shown great efficacy in the hydrogenation of bicyclic heteroaromatics.[3][4]

  • Homogeneous Catalysts: Catalysts like Wilkinson's catalyst ([RhCl(PPh₃)₃]) or various Ruthenium and Iridium complexes with chiral ligands (e.g., TsDPEN, PhTRAP) offer high activity and, most importantly, the potential for asymmetric hydrogenation to control the stereochemical outcome.[5][6] While highly effective, the removal of these catalysts from the final product can be more challenging.

The choice of catalyst is critical. For instance, in the hydrogenation of bicyclic heteroaromatics like quinolines or benzofurans, ruthenium nanoparticles have demonstrated the ability to achieve full hydrogenation of both the heterocyclic and carbocyclic rings.[3] This highlights the potency of ruthenium for saturating robust ring systems, a property directly applicable to aza-BCH cores.

Controlling Stereoselectivity

The rigid, bicyclic nature of the aza-BCH skeleton imposes significant steric constraints. Hydrogen typically adds to the less sterically hindered face of the double bond in a syn-addition fashion. This inherent facial bias is a powerful tool for controlling the stereochemistry of the final product. The selection of the catalyst and solvent can further influence this selectivity by altering how the substrate coordinates to the catalyst surface.

Reaction Parameters: A Multifactorial Optimization
  • Hydrogen Pressure: Higher pressures increase the concentration of hydrogen on the catalyst surface, generally leading to faster reaction rates. Typical pressures range from atmospheric to 1000 psi, depending on the substrate's reactivity and the equipment available.

  • Temperature: Increasing the temperature usually accelerates the reaction but can also promote side reactions or catalyst degradation. A careful balance must be struck, with typical temperatures ranging from ambient to 80°C.

  • Solvent: The solvent solubilizes the substrate and influences the catalyst's activity. Protic solvents like methanol or ethanol are common, as are less polar options like ethyl acetate or THF. The solvent can affect the rate of hydrogen diffusion and the substrate's orientation on the catalyst surface.

Visualizing the Process

General Mechanism of Heterogeneous Catalytic Hydrogenation

G cluster_surface Catalyst Surface (e.g., Pd/C) H2 H₂ Gas Cat_Surface Active Sites H2->Cat_Surface Adsorption & Dissociation Alkene Unsaturated Aza-BCH Alkene->Cat_Surface Adsorption Adsorbed_H Adsorbed H• Adsorbed_Alkene Adsorbed Aza-BCH Intermediate Half-Hydrogenated Intermediate Adsorbed_Alkene->Intermediate Step 1: H-atom transfer Product Saturated Aza-BCH Intermediate->Product Step 2: H-atom transfer Product_desorb Desorbed Product Product->Product_desorb Desorption G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactor: Substrate, Solvent, Catalyst B Inert with N₂ A->B C Purge with H₂ B->C D Pressurize & Heat C->D E Monitor Progress (TLC, LCMS, NMR) D->E F Cool & Vent E->F G Filter Catalyst (e.g., through Celite) F->G H Concentrate Filtrate G->H I Purify Product (e.g., Chromatography) H->I

Caption: Standard workflow for a batch hydrogenation reaction.

Detailed Protocol: Hydrogenation of an Unsaturated Aza-BCH Intermediate

This protocol provides a representative procedure for the hydrogenation of a generic N-Boc-protected 2-azabicyclo[2.1.1]hexene derivative using Palladium on Carbon (Pd/C).

Safety Precaution: Hydrogenations under pressure must be conducted in a certified pressure vessel (autoclave or Parr shaker) behind a blast shield in a well-ventilated fume hood. Personnel must be properly trained in high-pressure operations.

Materials and Reagents:
  • Substrate: N-Boc-2-azabicyclo[2.1.1]hex-5-ene (1.0 g, 1 equiv)

  • Catalyst: 10% Palladium on Carbon (10 wt%, 0.1 g)

  • Solvent: Methanol (MeOH), HPLC grade (20 mL)

  • Hydrogen Gas: High purity (≥99.99%)

  • Inert Gas: Nitrogen

  • Filtration Aid: Celite®

Equipment:
  • Parr Hydrogenation Apparatus or similar stainless steel autoclave (e.g., 100 mL capacity)

  • Glass liner for the reactor

  • Magnetic stir bar

  • Filtration setup (Büchner funnel, filter flask, filter paper)

  • Rotary evaporator

  • Analytical instruments: NMR, LC-MS

Step-by-Step Procedure:
  • Reactor Preparation: Ensure the pressure reactor and its glass liner are clean and dry. Place the magnetic stir bar inside the glass liner.

  • Charging the Reactor: In the glass liner, combine the N-Boc-2-azabicyclo[2.1.1]hex-5-ene (1.0 g) and methanol (20 mL). Carefully add the 10% Pd/C catalyst (0.1 g). Note: Pd/C can be pyrophoric; handle with care and do not add it to a dry solvent.

  • Assembly and Inerting: Place the liner inside the reactor, seal the vessel according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen to ~50 psi, then venting. Repeat this cycle three times to remove all oxygen.

  • Hydrogen Purge: Following the nitrogen purge, purge the system with hydrogen gas. Pressurize to ~50 psi with H₂ and vent. Repeat this cycle three times.

  • Reaction Execution: Pressurize the reactor to the desired pressure (e.g., 100 psi) with hydrogen gas. Begin stirring at a moderate rate (e.g., 500 RPM) and, if required, heat to the target temperature (e.g., 40°C).

  • Reaction Monitoring: Monitor the reaction by observing the pressure drop in the H₂ reservoir, which indicates hydrogen uptake. The reaction is typically complete within 2-16 hours. For precise monitoring, small aliquots can be carefully withdrawn (after depressurizing and re-purging) for analysis by TLC or LC-MS.

  • Reaction Completion and Workup: Once the reaction is complete (no further hydrogen uptake or starting material observed by LC-MS), stop the heating and stirring. Allow the reactor to cool to room temperature.

  • Depressurization: Carefully and slowly vent the excess hydrogen pressure in the fume hood.

  • Catalyst Filtration: Purge the reactor headspace with nitrogen. Open the reactor and carefully remove the reaction mixture. Set up a filtration apparatus with a pad of Celite® (~1 cm thick) in a Büchner funnel. Pre-wet the Celite pad with a small amount of methanol.

  • Product Isolation: Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the reactor and the Celite pad with additional methanol (2 x 10 mL) to ensure complete recovery of the product. Caution: The used catalyst on the filter paper should not be allowed to dry completely as it can ignite in air. Quench it carefully with water.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Characterization: The resulting crude product, N-Boc-2-azabicyclo[2.1.1]hexane, should be analyzed for purity by ¹H NMR, ¹³C NMR, and LC-MS. Further purification by column chromatography may be performed if necessary.

Analytical Monitoring: A Real-Time Window into the Reaction

Understanding reaction kinetics and identifying potential intermediates or byproducts is crucial for optimization and control. Modern process analytical technology (PAT) offers powerful tools for this purpose.

  • NMR Spectroscopy: Both benchtop and in-line flow NMR systems allow for real-time monitoring of hydrogenation reactions without the need for deuterated solvents. [7][8][9]By tracking the disappearance of the substrate's olefinic proton signals and the emergence of new aliphatic proton signals in the product, one can accurately determine reaction kinetics and endpoints.

  • Raman Spectroscopy: This technique is highly effective for monitoring hydrogenation in real-time. [10]It provides a non-invasive way to measure the decrease in the C=C bond stretching vibration and the increase in C-H bond signals, offering a clear kinetic profile of the reaction. [11]

Data Summary: Representative Hydrogenation Conditions

The following table summarizes typical conditions for the hydrogenation of various bicyclic heteroaromatics, which serve as a valuable reference for designing experiments for aza-BCH intermediates.

Substrate ClassCatalyst (Loading)SolventH₂ PressureTemp (°C)Typical OutcomeReference(s)
Quinolines Ru/TsDPEN ComplexesIonic Liquid / Neat50-80 atm25-50Asymmetric hydrogenation of N-heterocycle[6]
Benzofurans Ru@PGS (Polymer-grafted silica)Toluene40 bar100Full hydrogenation of both rings[3][4]
Indoles Ru/PhTRAP ComplexesMethanol50 atm80Full hydrogenation to octahydroindoles[6]
Cyclohexene Pd/CEthanol1 atm25Rapid and complete saturation[10]
Unsaturated Ketones [RuCl₂(PPh₃)₃]1-Phenylethanol(Transfer)180Selective C=C reduction[12]

Conclusion and Future Outlook

The catalytic hydrogenation of 2-azabicyclo[2.1.1]hexane intermediates is a powerful and essential method for synthesizing saturated, sp³-rich scaffolds crucial for modern drug discovery. By understanding the underlying mechanistic principles and carefully selecting catalysts and reaction conditions, researchers can achieve high yields and control the stereochemical outcome of this transformation. The integration of advanced analytical techniques like in-line NMR and Raman spectroscopy further enables precise reaction monitoring and optimization. The protocols and guidelines presented here provide a solid foundation for drug development professionals to successfully implement this critical synthetic step, paving the way for the discovery of novel therapeutics with superior properties.

References

  • Discovery of an Azabicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via a Rearrangement.Organic Letters - ACS Publications.
  • Using the Online Benchtop NMR Spectroscopy to Monitor Hydrogen Reactions.AZoM.
  • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR.Analytical Chemistry - ACS Publications.
  • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR.PMC.
  • Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes.PMC - NIH.
  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs.ResearchGate.
  • Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes.ACS Publications.
  • Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes.PMC.
  • Use of Raman Spectroscopy to Characterize Hydrogenation Reactions.Organic Process Research & Development - ACS Publications.
  • Catalytic Hydrogenation Reaction.AZoM.
  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs.Journal of Organic and Pharmaceutical Chemistry.
  • Adaptive Catalysts for the Selective Hydrogenation of Bicyclic Heteroaromatics using Ruthenium Nanoparticles on a CO2‐Responsive Support.PUBDB.
  • Adaptive Catalysts for the Selective Hydrogenation of Bicyclic Heteroaromatics using Ruthenium Nanoparticles on a CO2‐Responsive Support.ResearchGate.
  • Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction.MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Hydrolysis of Methyl 2-Boc-2-azabicyclo-[2.1.1]hexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the hydrolysis of Methyl 2-Boc-2-azabicyclo-[2.1.1]hexane-1-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this sterically hindered and structurally unique bicyclic amino acid derivative. Here, we address common challenges encountered during the saponification of this compound, providing in-depth troubleshooting advice and optimized protocols to enhance reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: My hydrolysis of Methyl 2-Boc-2-azabicyclo-[2.1.1]hexane-1-carboxylate is resulting in a low yield of the corresponding carboxylic acid. What are the most likely causes?

A1: Low yields in this reaction are typically attributed to a few key factors:

  • Incomplete Hydrolysis: The bicyclic structure and the presence of the bulky Boc protecting group create significant steric hindrance around the methyl ester, making it resistant to hydrolysis.[1]

  • Sub-optimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time are all critical. Standard saponification conditions may not be sufficient for this substrate.[2][3]

  • Workup Issues: Unwanted ester hydrolysis can occur during aqueous workup steps if not performed carefully, especially if strong bases or elevated temperatures are used.[4]

  • Side Reactions: Although the Boc group is generally stable to basic conditions, prolonged exposure to harsh bases or high temperatures could potentially lead to its cleavage or other undesired reactions.[5][6]

Q2: What is the recommended base for this hydrolysis, and why?

A2: Lithium hydroxide (LiOH) is the most frequently recommended base for the hydrolysis of sterically hindered methyl esters, particularly in complex molecules like this one.[2][3][7] Unlike sodium or potassium hydroxide, the smaller lithium cation coordinates more effectively with the carbonyl oxygen, facilitating the nucleophilic attack of the hydroxide ion. This is especially beneficial for overcoming the steric hindrance of the bicyclic scaffold.

Q3: Can I use sodium hydroxide (NaOH) or potassium hydroxide (KOH)?

A3: While NaOH and KOH are common bases for saponification, they are generally less effective for this specific substrate due to the larger size of their cations.[8] If you must use them, you may need to employ higher temperatures, longer reaction times, or a phase-transfer catalyst, which can increase the risk of side reactions.[1]

Q4: What solvent system is optimal for this reaction?

A4: A mixed solvent system is typically required to ensure the solubility of both the organic substrate and the inorganic base. A common and effective choice is a mixture of tetrahydrofuran (THF) and water (e.g., in a 1:1 or 2:1 ratio).[2] The THF solubilizes the starting material, while the water dissolves the LiOH. In some cases, adding a co-solvent like methanol can help to break up any phase separation and improve reaction homogeneity, but be mindful of the potential for transesterification.[2]

Q5: I'm observing the starting material in my crude product even after a long reaction time. What can I do?

A5: If the reaction is incomplete, consider the following adjustments:

  • Increase the equivalents of LiOH: Using 3 or more equivalents of LiOH can help drive the reaction to completion.[2]

  • Elevate the temperature: Gently heating the reaction mixture (e.g., to 35-40 °C) can increase the reaction rate. However, monitor the reaction closely to avoid potential degradation.[3]

  • Improve solubility: As mentioned, adding a small amount of a co-solvent like methanol might enhance solubility and reaction rate.[2]

  • Extend the reaction time: Some sterically hindered esters may require stirring overnight or even for 24 hours at room temperature.[2]

Troubleshooting Guide: From Low Yield to Optimized Hydrolysis

This section provides a more detailed breakdown of potential issues and their solutions, guiding you through a logical troubleshooting process.

Issue 1: Incomplete or Stalled Reaction

If you observe a significant amount of unreacted starting material, the primary issue is likely the reaction conditions not being forceful enough to overcome the steric hindrance.

Troubleshooting Workflow:

start Low Yield: Incomplete Reaction check_base 1. Verify Base & Equivalents (LiOH, ≥3 eq.) start->check_base check_solvent 2. Assess Solvent System (THF/H2O, is it homogenous?) check_base->check_solvent Base is correct solution1 Increase LiOH to 3-5 eq. check_base->solution1 Base is not LiOH or <3 eq. check_temp 3. Evaluate Temperature (Currently at RT?) check_solvent->check_temp Solvent is appropriate solution2 Add co-solvent (e.g., MeOH) to improve solubility check_solvent->solution2 Biphasic or poor solubility check_time 4. Review Reaction Time (Sufficient duration?) check_temp->check_time Temp is appropriate solution3 Increase temperature to 35-40°C check_temp->solution3 Reaction stalled at RT solution4 Extend reaction time (monitor by TLC/LCMS) check_time->solution4 Incomplete conversion end Reaction Optimized check_time->end Time is sufficient solution1->check_solvent solution2->check_temp solution3->check_time solution4->end

Caption: Troubleshooting workflow for incomplete hydrolysis.

In-Depth Analysis:

  • Steric Hindrance: The 2-azabicyclo-[2.1.1]hexane core is a rigid, strained ring system. The methyl ester at the bridgehead carbon (C1) is sterically shielded, making it a challenging target for nucleophilic attack.

  • Role of LiOH: As previously noted, the small size of the lithium cation allows for more effective coordination with the carbonyl oxygen, which polarizes the C=O bond and makes the carbonyl carbon more electrophilic and susceptible to attack by the hydroxide anion.[7]

Issue 2: Potential Boc Group Cleavage

While the Boc (tert-butoxycarbonyl) protecting group is known for its stability under basic conditions, it is not completely inert, especially under forcing conditions.[5][6]

Signs of Boc Cleavage:

  • Appearance of a more polar spot on TLC.

  • Mass spectrometry data indicating a loss of 100 Da (the mass of the Boc group).

Preventative Measures:

  • Avoid Excessive Heat: High temperatures can promote the degradation of the Boc group.[9]

  • Limit Reaction Time: Once the hydrolysis is complete (as determined by TLC or LC-MS), proceed with the workup promptly.

  • Use Milder Conditions: If Boc cleavage is a persistent issue, it is better to optimize for a longer reaction time at a lower temperature rather than forcing the reaction with excessive heat.

Mechanism of Boc Stability and Potential Cleavage:

The Boc group is typically removed under acidic conditions, which facilitate the formation of a stable tert-butyl cation.[10][11] Under basic conditions, this pathway is not accessible. Cleavage under basic conditions is rare but can occur in specific cases, especially with highly activated amines.[6] For this substrate, it is more likely to be a result of thermal degradation rather than direct base-mediated cleavage.

cluster_acid Acid-Catalyzed Deprotection (Standard) cluster_base Base-Mediated Hydrolysis (Target Reaction) A1 Protonation of Carbonyl Oxygen A2 Formation of tert-butyl cation A1->A2 A3 Loss of CO2 A2->A3 A4 Deprotected Amine A3->A4 B1 Nucleophilic attack by OH- on ester B2 Tetrahedral Intermediate B1->B2 B3 Elimination of -OCH3 B2->B3 B4 Carboxylate Product B3->B4 Boc_Amine N-Boc Protected Amine Boc_Amine->A1 Strong Acid (e.g., TFA) Boc_Amine->B1 Base (e.g., LiOH) Stable

Caption: Boc group stability under acidic vs. basic conditions.

Optimized Experimental Protocols

The following protocols are provided as a starting point. It is crucial to monitor the reaction's progress by an appropriate analytical method (e.g., TLC, LC-MS) to determine the optimal reaction time for your specific setup.

Protocol 1: Standard Hydrolysis with LiOH

This is the recommended starting protocol for the hydrolysis of Methyl 2-Boc-2-azabicyclo-[2.1.1]hexane-1-carboxylate.

Materials:

  • Methyl 2-Boc-2-azabicyclo-[2.1.1]hexane-1-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (or other suitable extraction solvent)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the starting methyl ester (1.0 eq.) in a mixture of THF and water (2:1 v/v).

  • Add lithium hydroxide monohydrate (3.0 eq.) to the solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to overnight.

  • Once the starting material is consumed, dilute the reaction mixture with water.

  • Carefully acidify the aqueous solution to pH 3-4 with 1 M HCl at 0 °C (ice bath).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

Protocol 2: Hydrolysis for Stubborn Reactions (with Gentle Heating)

If the reaction is slow or stalls at room temperature, gentle heating can be applied.

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Warm the reaction mixture to 35-40 °C and stir vigorously.

  • Monitor the reaction closely. It is expected to be complete in a shorter timeframe (e.g., 2-6 hours).

  • Proceed with the workup (steps 5-9 from Protocol 1) once the reaction is complete.

Table 1: Comparison of Reaction Conditions and Expected Outcomes

ParameterStandard ProtocolOptimized Protocol (Heating)Potential Issues
Base LiOH·H₂O (3 eq.)LiOH·H₂O (3 eq.)Using NaOH/KOH may lead to lower yields.
Solvent THF/H₂O (2:1)THF/H₂O (2:1)Biphasic mixture can slow the reaction.
Temperature Room Temperature35-40 °CHigher temperatures risk Boc group degradation.
Time 12-24 hours2-6 hoursIncomplete reaction if stopped too early.
Expected Yield Moderate to GoodGood to ExcellentLow yield if conditions are not optimized.

References

  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterific
  • Boc-Protected Amino Groups - Organic Chemistry Portal.
  • Why are my ester hydrolysis not working : r/Chempros - Reddit.
  • Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry - Reddit.
  • Boc Protecting Group for Amines - Chemistry Steps.
  • tert-Butyloxycarbonyl protecting group - Wikipedia.
  • 6.
  • Protective Groups - Organic Chemistry Portal.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH.
  • Base hydrolysis of esters - Real Chemistry - YouTube.
  • Ester to Acid - Common Conditions.
  • BOC Protection and Deprotection - J&K Scientific LLC.
  • hydrolysis of esters - Chemguide.
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
  • Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. - Sciforum.
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution - ark
  • A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii) - Digital CSIC.
  • Hydrolysis of chiral methyl ester : r/Chempros - Reddit.
  • Efficient, continuous N-Boc deprotection of amines using solid acid c
  • Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson - Study.com.
  • Ester Reactions Summary and Practice Problems - Chemistry Steps.
  • Saponification (Base Hydrolysis)
  • Methyl 2-azabicyclo[2.1.
  • Basic Hydrolysis of Esters - Saponific
  • Troubleshooting common issues in fatty acid methyl esterific
  • Multigram Synthesis of 2-Azabicyclo[2.1.
  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs | Journal of Organic and Pharmaceutical Chemistry.
  • A New Synthesis of 2-Azabicyclo[2.1.1]hexanes | The Journal of Organic Chemistry.
  • 2-(tert-butoxycarbonyl)-1-methyl-2-azabicyclo[2.1.1]hexane-3-carboxylic acid.

Sources

Technical Support Center: Purification of Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the isolation and purification of highly strained, sp3 -rich bicyclic systems. Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate (CAS: 116129-01-2) is a highly valuable 2,4-methanoproline derivative [1]. It serves as a conformationally restricted bioisostere for proline and meta/ortho-substituted benzenes, making it a critical building block in modern drug discovery [2].

However, the inherent ring strain of the [2.1.1] bicyclic system, combined with the orthogonal sensitivities of the N-tert-butoxycarbonyl (Boc) group and the C1-methyl ester, creates a narrow thermodynamic window for purification. This guide provides field-proven, self-validating methodologies to ensure high-yield, high-purity isolation.

Part 1: Physicochemical Profile & Impurity Data

To design a rational purification strategy, we must first understand the quantitative parameters of the target molecule and its most likely degradation products.

Table 1: Target Compound Properties
ParameterValue / Description
Chemical Name Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate
CAS Number 116129-01-2
Molecular Formula C₁₂H₁₉NO₄
Molecular Weight 241.28 g/mol
Target LC-MS [M+H]⁺ 242.2 m/z (Note: Often shows [M-tBu+H]⁺ at 186.2 m/z due to in-source fragmentation)
UV Absorbance Weak (Lacks chromophores; requires ELSD, CAD, or low-UV 210 nm monitoring)
Stability Profile Acid-sensitive (Boc lability), Base-sensitive (Ester saponification) [3]
Table 2: Common Impurities & Chromatographic Behavior
Impurity TypeLC-MS [M+H]⁺TLC Behavior (Hexane:EtOAc 7:3)Causality / Source
Free Amine 142.2 m/zBaseline spot (Stains deep red w/ Ninhydrin)Acid-catalyzed Boc deprotection during workup or on silica.
Carboxylic Acid 228.2 m/zHeavy streaking (Rf ~0.1 - 0.2)Base-catalyzed ester hydrolysis during aggressive aqueous washing.
Trace Metals N/ABrown/grey discoloration at baselineResidual Ru/Ir catalysts from photochemical [2+2] cycloadditions [4].

Part 2: Troubleshooting FAQs

Q1: Why am I observing spontaneous Boc deprotection during normal-phase silica gel chromatography? Expert Insight: Standard silica gel is inherently acidic (pH ~4.5–5.5). While standard linear Boc-amines can survive this, the 2-azabicyclo[2.1.1]hexane system is highly strained. This strain alters the orbital hybridization of the bridgehead nitrogen, slightly increasing its basicity and making the adjacent carbamate more susceptible to protonation and subsequent isobutylene elimination. Solution: You must neutralize the stationary phase. Pre-treat your silica gel by flushing the column with 1% Triethylamine (Et₃N) in hexanes prior to loading your sample.

Q2: How can I selectively remove unreacted carboxylic acid precursors without hydrolyzing my target methyl ester? Expert Insight: The C1-methyl ester is sterically hindered by the bicyclic framework, but it is not immune to saponification. Washing your organic layer with strong bases like 1M NaOH or Na₂CO₃ will inevitably hydrolyze a percentage of your product. Solution: Utilize a strictly buffered liquid-liquid extraction (LLE). Wash the organic layer exclusively with saturated aqueous Sodium Bicarbonate (NaHCO₃, pH ~8.2). This is basic enough to deprotonate unreacted carboxylic acids (pKa ~4-5) into water-soluble sodium salts, but mild enough to leave the methyl ester intact.

Q3: My compound is pure by NMR, but it has a slight greyish tint. How do I remove trace photocatalysts? Expert Insight: The synthesis of the [2.1.1] skeleton often utilizes transition-metal photoredox catalysis (e.g., Iridium or Ruthenium complexes) [4]. The bicyclic nitrogen can act as a weak ligand, dragging trace metals into the organic phase. Solution: Stir the crude organic mixture with a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) for 2 hours at room temperature before filtration and chromatography.

Part 3: Validated Experimental Protocols

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

Objective: Remove water-soluble salts, trace amines, and unreacted acids without degrading the product.

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

  • Acidic Wash (Amine Removal): Wash the organic layer with 5% aqueous Citric Acid (1 x 10 mL). Causality: Citric acid is a mild organic acid that protonates free amines to render them water-soluble, without reaching the low pH threshold required to cleave the Boc group.

  • Basic Wash (Acid Removal): Wash the organic layer with saturated aqueous NaHCO₃ (2 x 10 mL). Vent the separatory funnel frequently to release CO₂ gas.

  • Drying: Wash with brine (1 x 10 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature < 35°C to prevent thermal degradation).

Protocol B: Buffered Normal-Phase Flash Chromatography

Objective: Isolate the target ester from structurally similar organic impurities.

  • Column Preparation: Slurry-pack a silica gel column using a solvent mixture of Hexane containing 1% Et₃N. Flush with at least 2 column volumes to neutralize acidic silanol sites.

  • Loading: Dissolve the crude concentrate in a minimum volume of Dichloromethane (DCM) and load it onto the column.

  • Elution: Run a gradient elution starting from 95:5 Hexane:EtOAc to 70:30 Hexane:EtOAc.

  • Detection: Because the compound lacks a strong UV chromophore, spot fractions on a TLC plate. Dip the plate in Ninhydrin stain and heat vigorously with a heat gun. Self-Validating Step: The heat will thermally cleave the Boc group on the plate, allowing the revealed secondary amine to react with Ninhydrin, producing a bright pink/red spot.

Protocol C: Preparative RP-HPLC (For >99% Purity)

Objective: Final polishing for biological assays or crystallographic studies.

  • Column: C18 Reverse-Phase column (e.g., Waters XBridge, 5 µm, 19 x 150 mm).

  • Mobile Phase:

    • Solvent A: Water + 0.05% Formic Acid (FA).

    • Solvent B: Acetonitrile (MeCN) + 0.05% FA.

    • Critical Note: Do NOT use Trifluoroacetic acid (TFA). Concentrating HPLC fractions containing TFA will drop the pH significantly and quantitatively cleave the Boc group.

  • Gradient: 10% B to 90% B over 20 minutes. Monitor via ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).

Part 4: Logical Workflows & Visualizations

The following diagrams map the physical and logical pathways for purifying this specific bicyclic compound.

Workflow Start Crude Reaction Mixture LLE Liquid-Liquid Extraction (EtOAc / 5% Citric Acid / NaHCO3) Start->LLE OrgLayer Organic Layer (Contains Target Ester) LLE->OrgLayer Keep AqLayer Aqueous Layer (Salts, Amines, Acids) LLE->AqLayer Discard Flash Flash Chromatography (Silica + 1% Et3N) OrgLayer->Flash HPLC Preparative RP-HPLC (0.05% FA modifier) Flash->HPLC If >99% purity needed Pure Pure Methyl 2-Boc-2-aza- bicyclo[2.1.1]hexane-1-carboxylate Flash->Pure >95% purity HPLC->Pure

Figure 1: Step-by-step purification workflow for Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate.

Troubleshooting Issue Issue: Low Yield or Multiple Spots LCMS Run LC-MS Analysis Issue->LCMS BocLoss [M+H]+ = 142.2 m/z (Boc Cleavage) LCMS->BocLoss EsterLoss [M+H]+ = 228.2 m/z (Ester Hydrolysis) LCMS->EsterLoss Metal Colored Impurities / Streaking (Trace Catalyst) LCMS->Metal SolBoc Action: Buffer silica with 1% Et3N Avoid strong acids BocLoss->SolBoc SolEster Action: Use mild base (NaHCO3) Avoid NaOH/KOH in workup EsterLoss->SolEster SolMetal Action: Treat with Thiol-functionalized silica scavengers Metal->SolMetal

Figure 2: LC-MS driven troubleshooting logic for common degradation pathways and impurities.

References

  • Chernykh, A. V., Liashuk, O. S., Hurieva, A. M., Volochnyuk, D. M., & Grygorenko, O. O. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Wuitschik, G., et al. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry.[Link]

  • Denisenko, A., et al. (2023). Building bridges from flatland: synthetic approaches and applications of 2-aza- and 2-oxa-bicyclo[2.1.1]hexanes. Organic & Biomolecular Chemistry.[Link]

Technical Support Center: Minimizing Side Reactions During Boc Deprotection of 2-Azabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the 2-azabicyclo[2.1.1]hexane scaffold. As a highly strained, sp³-rich bioisostere frequently used to replace flat aromatic rings or proline derivatives in modern drug design, this bicyclic core presents unique synthetic challenges[1][2]. While the tert-butoxycarbonyl (Boc) group is the standard protecting group for its secondary amine, the acid-catalyzed deprotection process must be carefully optimized to prevent structural degradation and electrophilic side reactions.

This guide synthesizes mechanistic causality with field-proven methodologies to ensure high-purity isolation of your target compounds.

Frequently Asked Questions (FAQs)

Q1: Why do I observe a +56 Da mass adduct on my 2-azabicyclo[2.1.1]hexane product after Boc deprotection? Causality & Mechanism: This +56 Da mass increase is the characteristic signature of tert-butylation[3]. During acid-catalyzed Boc cleavage, the protonated carbamate fragments to release a highly reactive tert-butyl cation ( t -Bu⁺) and carbamic acid (which subsequently decarboxylates into CO₂ gas)[4]. Because the t -Bu⁺ cation is a potent electrophile, it will rapidly seek out nucleophiles in the reaction mixture[5]. If proper scavengers are not utilized, the newly liberated secondary amine of the 2-azabicyclo[2.1.1]hexane core will attack the carbocation, forming an undesired N-tert-butylated side product.

Q2: My deprotection is incomplete even after 2 hours in 50% TFA/DCM. Should I increase the temperature? Causality & Mechanism: Increasing the temperature is strongly discouraged. The 2-azabicyclo[2.1.1]hexane framework is highly strained (strain energy ~6.3 kcal/mol per atom)[2], and elevated temperatures in the presence of strong acids can trigger ring-opening or complex degradation pathways. Incomplete deprotection is typically caused by steric hindrance around the bicyclic bridgehead, which restricts solvent and proton access[3][5]. Instead of heating, you should increase the acid concentration (e.g., up to 95% TFA) or switch to a stronger acid system like 4M HCl in dioxane. This provides a higher localized proton concentration to drive the rate-limiting protonation of the carbamate without requiring thermal energy[5][6].

Q3: How do scavengers prevent side reactions, and which should I use for this bicyclic system? Causality & Mechanism: Scavengers are highly nucleophilic reagents added to the cleavage cocktail to competitively "trap" the reactive tert-butyl cation before it can alkylate your substrate[5]. For the 2-azabicyclo[2.1.1]hexane core, a combination of triisopropylsilane (TIS) and water is highly effective. TIS acts as a hydride donor to reduce the carbocation into inert isobutane gas, while water traps it as tert-butanol[6].

Troubleshooting Workflow

Use the following diagnostic logic to resolve issues observed during post-deprotection LC-MS analysis.

Troubleshooting Start LC-MS Analysis of Crude Deprotection Adduct Issue: +56 Da Mass Peak? Start->Adduct Incomplete Issue: Starting Material Remains? Adduct->Incomplete No SolAdduct Action: Add TIS/H2O Scavengers Adduct->SolAdduct Yes Degradation Issue: Complex Mixture? Incomplete->Degradation No SolIncomplete Action: Use 4M HCl in Dioxane Incomplete->SolIncomplete Yes SolDegradation Action: Use TMSOTf / 2,6-Lutidine Degradation->SolDegradation Yes Success Pure 2-azabicyclo[2.1.1]hexane Degradation->Success No SolAdduct->Success SolIncomplete->Success SolDegradation->Success

Troubleshooting workflow for Boc deprotection of 2-azabicyclo[2.1.1]hexane.

Quantitative Data: Scavenger Selection Guide

To effectively mitigate electrophilic side reactions, incorporate the following scavengers based on your specific substrate vulnerabilities[3][5].

ScavengerEquivalents / Conc.Mechanism of ActionTarget Electrophile
Triisopropylsilane (TIS) 2.5 - 5.0% (v/v)Hydride donor; reduces carbocation to isobutane gas t -Butyl cation ( t -Bu⁺)
Water (H₂O) 2.5 - 5.0% (v/v)Nucleophilic trapping; forms t -butanol t -Butyl cation ( t -Bu⁺)
Thioanisole 2.5% (v/v)Soft nucleophile; forms a stable sulfonium salt t -Butyl cation ( t -Bu⁺)
2,6-Lutidine 1.5 - 2.0 eqNon-nucleophilic base; buffers Lewis acid systemsProtons (prevents core degradation)

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By incorporating specific analytical checkpoints, you can verify the mechanistic success of the reaction before proceeding to purification.

Protocol 1: Standard TFA Deprotection with Scavenger Cocktail

Objective: Complete removal of the Boc group while preventing t -butylation of the sterically hindered 2-azabicyclo[2.1.1]hexane amine. Causality: The addition of TIS and water creates a highly competitive nucleophilic environment. TIS acts as a hydride donor, neutralizing the t -butyl cation into inert isobutane gas, thereby preventing it from attacking the newly freed secondary amine[6].

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected 2-azabicyclo[2.1.1]hexane in anhydrous dichloromethane (DCM) to achieve a concentration of 0.1–0.2 M in a round-bottom flask[3].

  • Cooling: Cool the reaction vessel to 0 °C using an ice bath to control the initial exothermic protonation[3].

  • Scavenger Addition: Add Triisopropylsilane (TIS) and deionized water to a final concentration of 2.5% (v/v) each[5].

  • Acidification: Slowly add Trifluoroacetic Acid (TFA) dropwise to reach a final concentration of 50% (v/v)[3].

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature[3].

  • Validation Check (Critical): Analyze a 10 µL aliquot via LC-MS.

    • Self-Validation: The reaction is successful if the starting material mass is entirely absent, and the product mass matches the exact free amine. The absence of a +56 Da peak confirms that the TIS/H₂O cocktail effectively scavenged the t -Bu⁺ cation[3].

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene three times to remove residual TFA azeotropically[3].

Protocol 2: Mild TMSOTf-Mediated Deprotection

Objective: Cleave the Boc group without strong Brønsted acids to preserve highly sensitive functional groups on the [2.1.1] bicyclic core. Causality: Highly strained bicyclic systems can undergo ring-opening under prolonged exposure to neat TFA[2]. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a strong Lewis acid to selectively activate the carbamate oxygen. 2,6-lutidine is added as a non-nucleophilic base to neutralize trace protons without reacting with the electrophile, maintaining a strictly Lewis acidic environment[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in anhydrous DCM (0.1 M) under an inert nitrogen or argon atmosphere[3].

  • Buffering: Add 2,6-lutidine (2.0 equivalents) to the solution and cool to 0 °C[3].

  • Activation: Dropwise add TMSOTf (2.0 equivalents) to the cooled solution[3].

  • Reaction: Stir the reaction at 0 °C for 1 hour.

  • Validation Check (Critical): Confirm complete consumption of the starting material via LC-MS.

    • Self-Validation: The presence of the desired product mass and the absence of complex, low-molecular-weight degradation peaks confirm the structural integrity of the 2-azabicyclo[2.1.1]hexane core under these mild conditions.

  • Quenching & Work-up: Quench the reaction by adding methanol. Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate to neutralize the mixture and remove lutidine salts[3].

References

  • BenchChem. "Scavengers for Boc deprotection to prevent side reactions." BenchChem Tech Support. 5

  • BenchChem. "Boc-guanidine deprotection side reactions and how to avoid them." BenchChem Tech Support. 3

  • Krow, G. R., et al. "A New Synthesis of 2-Azabicyclo[2.1.1]hexanes." The Journal of Organic Chemistry. 7

  • Wang, Y., et al. "Late-Stage N-Atom Deletion of Multisubstituted 2-Azabicyclo[2.1.1]Hexanes." ACS Catalysis. 1

  • Common Organic Chemistry. "Boc Deprotection Mechanism - TFA." Common Organic Chemistry. 4

  • "Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration." The Journal of Organic Chemistry. 6

  • "Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Azabicyclo[2.1.1]hexanes." PMC. 2

Sources

Technical Support Center: Troubleshooting Poor Solubility of Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility issues encountered with Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate. The following question-and-answer format is designed to directly address common challenges in the laboratory, providing not just solutions but also the underlying scientific rationale for each step.

Understanding the Molecule: A Structural Approach to Predicting Solubility

Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate is a non-polar, rigid, bicyclic compound. Its solubility is primarily dictated by the interplay of its three key structural features:

  • Bicyclic Core: The 2-aza-bicyclo-[2.1.1]hexane framework is a constrained, non-planar structure. This rigidity can lead to efficient crystal packing in the solid state, which in turn requires more energy to overcome during dissolution, potentially leading to lower solubility.

  • Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is bulky and lipophilic, significantly increasing the compound's affinity for non-polar organic solvents.[1]

  • Methyl Ester: The methyl ester group adds some polarity but is not sufficient to confer significant aqueous solubility.

Based on this structure, the compound is expected to be sparingly soluble in water and highly soluble in a range of common organic solvents.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the expected solubility profile of Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate in common laboratory solvents?

The molecule's largely non-polar character, dominated by the bicyclic core and the Boc group, suggests good solubility in moderately polar to non-polar organic solvents. Conversely, it is expected to have very poor solubility in highly polar protic solvents like water.

Q2: I am having difficulty dissolving the compound in my reaction solvent. What is the recommended first step?

The first and most critical step is to perform a systematic solvent screening. This will identify the most suitable solvent for your specific application, whether it be for a chemical reaction, purification, or analysis.

Experimental Protocol: Small-Scale Solubility Screening

  • Preparation: Dispense a small, accurately weighed amount of Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate (e.g., 1-2 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent.

  • Observation & Agitation: Vigorously vortex or agitate each vial for 1-2 minutes at room temperature. Observe for complete dissolution.

  • Incremental Addition: If the compound does not dissolve, add the solvent in small, measured increments (e.g., another 100 µL), agitating after each addition, until the solid is fully dissolved. Record the total volume of solvent used.

  • Heating: If the compound remains insoluble at room temperature, gently warm the vial (e.g., to 40-50 °C) to see if solubility increases. Note any changes.

This systematic approach will allow you to rank the solvents from most to least effective for your compound.

Q3: Which solvents should I include in my initial screening?

A well-chosen set of solvents covering a range of polarities and chemical properties is essential. The following table provides a recommended list, categorized by solvent class, along with their properties.

Solvent ClassRecommended SolventsPolarity IndexBoiling Point (°C)Rationale for Inclusion
Chlorinated Dichloromethane (DCM), Chloroform4.1, 4.140, 61Often excellent solvents for Boc-protected compounds due to their ability to dissolve non-polar molecules.
Ethers Tetrahydrofuran (THF), Diethyl Ether4.0, 2.866, 35Good for moderately non-polar compounds. THF is often a good starting point for reactions.
Esters Ethyl Acetate (EtOAc)4.477A moderately polar solvent that is effective for a wide range of organic compounds.
Polar Aprotic N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN)6.4, 7.2, 5.8153, 189, 82These are strong solvents, often capable of dissolving even poorly soluble compounds. Use with caution as they can be difficult to remove.
Alcohols Methanol (MeOH), Ethanol (EtOH), 2-Propanol (IPA)5.1, 4.3, 3.965, 78, 82The Boc group is generally soluble in alcohols, but the bicyclic core may limit solubility.[2]
Hydrocarbons Toluene, Hexanes/Heptane2.4, 0.1111, ~69Good for highly non-polar compounds. The compound may be less soluble in very non-polar alkanes.
Q4: My compound is still not dissolving, even after trying several solvents. What are my next steps?

If single-solvent systems are not effective, a logical troubleshooting workflow should be followed. This involves a combination of physical methods and the use of co-solvents.

Troubleshooting_Workflow Solubility Troubleshooting Workflow start Start: Compound is Insoluble solvent_screen Perform Systematic Solvent Screen (see Table 1) start->solvent_screen physical_methods Apply Physical Methods: - Sonication - Gentle Heating (40-50°C) - Extended Stirring solvent_screen->physical_methods If still insoluble success Success: Compound Dissolved solvent_screen->success If soluble co_solvent Use a Co-Solvent System physical_methods->co_solvent If still insoluble physical_methods->success If soluble reassess Re-evaluate Experiment: - Is a different solvent compatible? - Can the concentration be lowered? co_solvent->reassess If still insoluble co_solvent->success If soluble reassess->start Iterate

Caption: A logical workflow for troubleshooting poor solubility.

Detailed Explanation of Troubleshooting Steps:

  • Physical Methods:

    • Sonication: The use of an ultrasonic bath can provide the energy needed to break up the crystal lattice of the solid, facilitating dissolution.

    • Gentle Heating: For many organic compounds, solubility increases with temperature.[3] However, be mindful of the thermal stability of the Boc group, which can be labile at higher temperatures, especially in the presence of acid or base.[4]

    • Extended Stirring: Sometimes, dissolution is simply a slow process. Allowing the mixture to stir for an extended period (e.g., several hours or overnight) may be effective.

  • Co-Solvent Systems:

    • Principle: A co-solvent is a second solvent added in a smaller amount to a primary solvent to increase the solubility of a solute. This works by modifying the overall polarity of the solvent system to better match that of the solute.[5]

    • Practical Application: If your compound has some solubility in a non-polar solvent like toluene but is more soluble in a polar aprotic solvent like DMF, a mixture of the two may provide optimal solubility. Start by dissolving the compound in a small amount of the "stronger" solvent (e.g., DMF) and then slowly add the "weaker" primary solvent (e.g., toluene).

Q5: Are there any other advanced techniques I can consider for a drug development application?

Yes, in the context of drug development and formulation, several other techniques can be employed to enhance the solubility of poorly soluble compounds:

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[5] This is typically achieved through micronization or nanomilling.

  • Amorphous Solid Dispersions: Converting the crystalline solid into an amorphous form can significantly increase its apparent solubility. This is often done by dispersing the compound in a polymer matrix.

  • Use of Solubilizing Excipients: In formulation science, surfactants, cyclodextrins, and other excipients can be used to form micelles or inclusion complexes that encapsulate the drug molecule and increase its solubility in aqueous media.[6]

Conclusion

Troubleshooting the solubility of Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate requires a systematic and logical approach. By understanding the molecule's structural characteristics and employing a well-designed solvent screening protocol, followed by the judicious use of physical methods and co-solvent systems, most solubility challenges can be overcome. For drug development applications, more advanced formulation strategies may be necessary to achieve the desired solubility and bioavailability.

References

  • Sigma-Aldrich.
  • ResearchGate.
  • PubChem. 2-Azabicyclo(2.1.1)hexane.
  • A Python tool for predicting optimal solvent blends based on Hansen solubility parameters. (2025, June 2).
  • BenchChem. Overcoming N-Boc-D-proline solubility issues in organic solvents.
  • BenchChem. Solubility Profile of N-Boc-Aminomethanol in Organic Solvents: A Technical Guide.
  • Journal of Organic Chemistry. N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds.
  • PubChem. 2-Azabicyclo(2.1.1)hexan-3-one.
  • Sigma-Aldrich. 1-ethynyl-2-azabicyclo[2.1.1]hexane.
  • Correlating physico-chemical properties of analytes with Hansen solubility parameters of solvents using machine learning algorithm for predicting suitable extraction solvent. (2024, August 13). PMC.
  • Environments: Machine Learning Study Based on Hansen Solubility Parameters. (2025, October 24). Scilight Press.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022, November 19). MDPI.
  • Using COSMO-RS to Predict Hansen Solubility Parameters. (2022, July 14).
  • ResearchG
  • Solubility of Organic Compounds. (2023, August 31).
  • ResearchGate. Predicting Solvent Blend Miscibility.
  • Journal of Organic Chemistry. A New Synthesis of 2-Azabicyclo[2.1.1]hexanes.
  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010, August 23).
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). PMC.
  • Journal of the American Chemical Society. Cyclopropenimine-Catalyzed Enantioselective Mannich Reactions of tert-Butyl Glycinates with N-Boc-Imines.
  • Solubilization techniques used for poorly w
  • WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15).
  • Google Patents. WO2024178474A1 - Flow chemistry process for preparing aza-bicyclic heteroaryl compounds.
  • MDPI.

Sources

Optimizing peptide coupling reagents for sterically hindered 2-azabicyclo[2.1.1]hexanes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. 2-Azabicyclo[2.1.1]hexanes are highly valuable saturated bioisosteres for ortho/meta-substituted benzenes and piperidines, offering superior pharmacokinetic profiles and three-dimensional complexity[1][2]. However, the secondary amine is embedded within a highly strained, sterically encumbered bicyclic framework. This extreme steric shielding drastically increases the activation energy required for nucleophilic attack, rendering standard peptide coupling protocols highly inefficient[3][4].

This guide provides mechanistic troubleshooting, quantitative reagent data, and self-validating protocols to overcome these specific steric hurdles.

Part 1: Troubleshooting Guides & FAQs

Q1: My standard carbodiimide (EDC/HOBt) coupling yields <10% product with 2-azabicyclo[2.1.1]hexane. What is the mechanistic failure? Causality: Carbodiimides generate an O-acylisourea intermediate that reacts with HOBt to form an OBt active ester[4]. The OBt ester lacks sufficient electrophilicity to overcome the severe steric repulsion of the bicyclic core. Consequently, the reaction stalls, and the active ester either hydrolyzes back to the starting material or undergoes an irreversible N-acylurea rearrangement[4][5]. Solution: Upgrade to HOAt-based uronium/aminium salts like HATU or Oxyma-based reagents like COMU[3][5]. The nitrogen atom at the 7-position of the HOAt pyridine ring provides anchimeric (neighboring-group) assistance. It hydrogen-bonds with the incoming 2-azabicyclo[2.1.1]hexane, pre-organizing the transition state and accelerating the nucleophilic attack by orders of magnitude[5].

Q2: I switched to HATU, but my chiral carboxylic acid is undergoing severe epimerization. How can I preserve stereochemical integrity? Causality: Epimerization in hindered couplings is a kinetic problem. Because the nucleophilic attack by the hindered 2-azabicyclo[2.1.1]hexane is inherently slow, the activated OAt ester has time to undergo intramolecular cyclization into an oxazolone intermediate[4][6]. The alpha-proton of the oxazolone is highly acidic and rapidly exchanges with the base in solution, destroying the stereocenter before the amine can attack[4]. Solution:

  • Minimize Pre-activation: Limit the pre-activation of the acid with HATU/base to no more than 1–2 minutes before adding the amine[4].

  • Change the Base: Replace standard DIPEA with 2,4,6-collidine (TMP). Collidine is sterically hindered and less basic, which suppresses the enolization of the oxazolone intermediate without hindering the coupling[3][5].

Mechanism Activated Activated Ester (OAt / OBt) Attack Nucleophilic Attack by 2-Azabicyclo[2.1.1]hexane Activated->Attack Slow Slow Attack (Steric Clash) Attack->Slow Fast Fast Attack (Anchimeric Assistance) Attack->Fast Oxazolone Oxazolone Formation (Loss of Stereocenter) Slow->Oxazolone Desired Desired Chiral Amide Fast->Desired Racemized Racemized Amide Oxazolone->Racemized

Caption: Mechanistic divergence: desired amide formation vs. oxazolone-mediated racemization.

Q3: I am trying to couple a tertiary amino acid (e.g., Aib) to 2-azabicyclo[2.1.1]hexane, and even HATU fails. What is the ultimate fallback? Causality: Coupling a sterically hindered secondary amine to an α,α -disubstituted carboxylic acid creates an absolute steric clash. Bulky active esters (like OAt or Oxyma) physically cannot fit into the required trajectory for the transition state[3][6]. Solution: Generate an acid fluoride in situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Deoxo-Fluor[3]. The fluorine atom has a very small van der Waals radius, creating a highly electrophilic carbonyl carbon with minimal steric bulk. Acid fluorides are also highly resistant to oxazolone formation, making them ideal for extreme hindrance[3].

ReagentSelection Start Assess Steric Hindrance of Carboxylic Acid Standard Primary/Secondary Alpha-Carbon Start->Standard Extreme Tertiary Alpha-Carbon (e.g., Aib, N-Me) Start->Extreme Epim Is Epimerization a High Risk? Standard->Epim AcidFluoride In Situ Acid Fluoride (TFFH or Deoxo-Fluor) Extreme->AcidFluoride HATU_DIPEA HATU + DIPEA (Standard Hindrance) Epim->HATU_DIPEA No HATU_TMP HATU + Collidine or PyAOP Epim->HATU_TMP Yes

Caption: Decision matrix for selecting coupling reagents for 2-azabicyclo[2.1.1]hexanes.

Part 2: Quantitative Reagent Comparison

To facilitate rational reagent selection, the following table summarizes the performance metrics of common coupling reagents when applied to sterically hindered secondary amines like 2-azabicyclo[2.1.1]hexanes[3][4][5][6].

Coupling ReagentActive IntermediateRelative ReactivityEpimerization RiskRecommended BaseBest Use Case for 2-Azabicyclo[2.1.1]hexanes
HBTU / EDC OBt EsterLowModerateDIPEANot recommended; yields generally <15%.
HATU OAt EsterHighLow-ModerateDIPEA / CollidineStandard coupling with primary/secondary acids.
COMU Oxyma EsterHighLowCollidineSafer alternative to HATU; highly efficient.
PyAOP OAt EsterHighVery LowDIPEA / CollidineEpimerization-prone chiral substrates.
TFFH Acid FluorideVery HighVery LowDIPEAExtreme hindrance (e.g., Aib or N-methyl acids).

Part 3: Self-Validating Experimental Protocols

Protocol A: High-Efficiency Coupling using HATU/Collidine (Epimerization-Prone Acids)

This protocol utilizes a less basic, hindered amine (collidine) and strict pre-activation timing to suppress oxazolone formation[4][5].

  • Preparation: Dissolve the chiral carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a concentration of 0.1–0.2 M.

  • Base Addition: Cool the mixture to 0 °C and add 2,4,6-collidine (3.0 eq) dropwise.

  • Self-Validation Checkpoint (Critical Timing): Stir for exactly 1 to 2 minutes . Validation: Sample 1 µL of the reaction mixture into MeOH and analyze via LC-MS. You must observe the mass of the OAt active ester ( [M+118]+ ). Do not exceed 2 minutes of pre-activation, as oxazolone accumulation begins rapidly thereafter.

  • Amine Addition: Add 2-azabicyclo[2.1.1]hexane (1.2 eq) dropwise to the activated mixture.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 2–4 hours. Monitor the disappearance of the OAt ester via LC-MS.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, and wash the organic layer sequentially with 1M HCl, saturated NaHCO3​ , and brine to remove the HOAt byproduct.

Protocol B: TFFH-Mediated Acid Fluoride Generation (Extreme Hindrance)

Use this protocol when coupling 2-azabicyclo[2.1.1]hexane to α,α -disubstituted acids (e.g., Aib) where HATU fails[3].

  • Preparation: Dissolve the sterically hindered carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M).

  • Activation: Add DIPEA (3.0 eq) followed by TFFH (1.2 eq) at room temperature.

  • Self-Validation Checkpoint: Stir for 30 minutes. Validation: Analyze an aliquot via GC-MS or LC-MS (derivatize the LC-MS sample with an unhindered amine like benzylamine) to confirm quantitative conversion of the acid to the acid fluoride.

  • Coupling: Add 2-azabicyclo[2.1.1]hexane (1.5 eq) directly to the reaction mixture.

  • Reaction: Stir at room temperature for 12–24 hours. If LC-MS indicates the reaction has stalled, elevate the temperature to 40 °C.

  • Workup: Wash the DCM layer directly with 5% aqueous NaHCO3​ and brine, dry over Na2​SO4​ , and concentrate for column chromatography.

Part 4: References

  • 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes ResearchGate[Link]

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene PubMed Central (PMC)[Link]

Sources

Technical Support Center: Handling Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the compound's potential hygroscopic properties. By providing in-depth troubleshooting advice and frequently asked questions, we aim to ensure the integrity of your experiments and the quality of your results.

Introduction: Understanding the Challenge

Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery, prized for its rigid, three-dimensional scaffold.[1][2][3] Like many fine chemicals, particularly those with polar functional groups and high surface area as a powder, it has the potential to be hygroscopic, meaning it can readily absorb moisture from the atmosphere.[4][5][6]

The absorption of water can lead to a cascade of issues, including:

  • Inaccurate Measurements: The measured weight will be a combination of the compound and absorbed water, leading to errors in stoichiometry and concentration calculations.[5]

  • Physical Changes: The powder may clump or cake, making it difficult to handle and dispense accurately.[5] In severe cases, it could lead to deliquescence, where the solid dissolves in the absorbed water.[5]

  • Chemical Degradation: The tert-butyloxycarbonyl (Boc) protecting group, while generally stable, can be susceptible to hydrolysis under certain conditions, particularly with heat or in the presence of acidic or basic catalysts.[7][8] While neutral water at room temperature is unlikely to cause rapid deprotection, prolonged exposure or the presence of trace impurities could compromise the compound's purity.

This guide provides a systematic approach to mitigate these risks, ensuring the material's integrity from storage to reaction.

Frequently Asked Questions (FAQs)

Q1: How should I store Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate to prevent moisture uptake?

A1: Proper storage is the first and most critical line of defense. The compound should be stored in a tightly sealed, airtight container.[4][9] For enhanced protection, especially for long-term storage or in humid environments, we recommend placing the primary container inside a desiccator containing a suitable drying agent like silica gel or calcium chloride.[10][11] Store the desiccator in a cool, dry place.

Q2: I work in a high-humidity environment. What extra precautions should I take?

A2: In environments with high relative humidity (>60%), additional measures are crucial.[10] If possible, handle the compound inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).[5][12] If a glovebox is unavailable, work quickly and have all equipment ready to minimize the time the container is open.[5] Consider aliquoting the bulk material into smaller, single-use vials under a dry atmosphere to avoid repeatedly exposing the entire stock to ambient conditions.[5]

Q3: My compound has formed clumps. Is it still usable?

A3: Minor clumping suggests some moisture absorption.[5] While the compound may still be usable for non-critical applications, it is crucial to determine the extent of water uptake. You can attempt to gently break up the clumps with a clean, dry spatula in a low-humidity environment.[5] For moisture-sensitive reactions, it is highly recommended to dry the material under high vacuum before use.[13] If the powder is severely caked or appears wet, its purity may be compromised, and using a fresh, properly stored lot is advisable.

Q4: Can I dry Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate in an oven?

A4: Gentle heating in a vacuum oven can be used to dry some hygroscopic compounds, but it must be approached with caution for this specific molecule.[4] The Boc protecting group can be thermally labile. High temperatures could lead to decomposition or deprotection.[8] If you must use heat, it is critical to use a low temperature (e.g., 40-50°C) under high vacuum. The preferred method for drying is at room temperature under high vacuum for an extended period (e.g., 12-24 hours).[13]

Q5: How will moisture affect my reaction?

A5: The impact of moisture depends on the specific reaction chemistry. In reactions sensitive to water, such as those involving organometallics (e.g., Grignard reagents, organolithiums) or certain coupling reactions, even trace amounts of water can quench the reagents and significantly lower the yield or prevent the reaction from occurring altogether. Additionally, as mentioned, the absorbed water can lead to inaccurate quantification of your starting material.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the hygroscopic nature of Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate.

Problem Potential Cause Recommended Solution
Low or No Reaction Yield Moisture Contamination: Water from the compound or solvent may be quenching moisture-sensitive reagents.1. Verify Water Content: If possible, determine the water content of your compound using Karl Fischer titration. 2. Dry the Compound: Dry the material under high vacuum at room temperature before use.[13] 3. Use Anhydrous Solvents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through activated alumina). 4. Dry Glassware: Oven-dry all glassware immediately before use and cool under an inert atmosphere.
Inconsistent Reaction Results Variable Water Content: The amount of absorbed water in the compound varies between experiments, leading to inconsistent stoichiometry.1. Standardize Handling Protocol: Implement a strict protocol for handling the compound, as outlined in the workflow diagram below. 2. Aliquot the Reagent: Upon receiving a new bottle, immediately aliquot it into smaller, single-use vials inside a glovebox or a glove bag with a dry, inert atmosphere.[5][12] This prevents contamination of the entire batch.
Difficulty Weighing/Handling Static Cling and Clumping: The fine powder may be difficult to weigh accurately due to static electricity and moisture-induced clumping.1. Use an Anti-Static Gun: An anti-static gun can help dissipate static charge on the weighing vessel and spatula. 2. Weigh in a Controlled Environment: Weigh the compound in a low-humidity environment or glovebox.[5] 3. Weigh by Difference: Weigh the vial containing the compound, transfer the desired amount to the reaction vessel, and then re-weigh the original vial. The difference in weight is the amount transferred.
Compound Appears "Wet" or Syrupy Deliquescence: The compound has absorbed a significant amount of atmospheric moisture.The compound's integrity is highly suspect. It is strongly recommended to discard this material and use a fresh, properly stored batch. Attempting to salvage it may lead to unreliable and unrepeatable experimental results.

Experimental Protocols

Protocol 1: Weighing and Dispensing in a Standard Laboratory Environment

This protocol is for situations where a glovebox is not available. The core principle is to minimize atmospheric exposure.

  • Preparation: Thoroughly dry all necessary equipment, including spatulas and weighing vessels (e.g., weighing paper or a small flask). Have the reaction flask, solvent, and other reagents ready.

  • Tare: Place the weighing vessel on the analytical balance and tare it.

  • Dispense Quickly: Briefly remove the cap from the compound's container. Using a clean, dry spatula, quickly transfer an approximate amount of the solid to the weighing vessel.

  • Seal Immediately: Securely close the main container of Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate immediately.[4]

  • Record and Transfer: Record the weight. Immediately transfer the weighed compound to the reaction vessel.

  • Minimize Exposure: If multiple samples are needed, weigh them in quick succession to reduce the time the main container is open.[5]

Protocol 2: Drying Clumped Material

This protocol describes how to dry the compound if it has absorbed a small amount of moisture.

  • Transfer to Flask: Transfer the clumped material to a clean, dry round-bottom flask that is appropriately sized.

  • Connect to Vacuum: Connect the flask to a high-vacuum line (Schlenk line). Ensure all connections are secure.

  • Apply Vacuum: Gradually open the flask to the vacuum to avoid disturbing the powder.

  • Dry: Leave the flask under high vacuum at room temperature for at least 12-24 hours. Occasional, gentle agitation can help break up clumps and expose more surface area.

  • Backfill and Store: Once dry, backfill the flask with a dry, inert gas (e.g., nitrogen or argon) before opening it. Use the dried material immediately or store it in a desiccator.

Visualizations

Workflow for Handling Hygroscopic Reagents

The following diagram illustrates the decision-making process and recommended workflow for handling Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate to ensure experimental success.

Hygroscopic_Workflow cluster_storage Storage & Initial Assessment cluster_handling Handling & Preparation cluster_reaction Reaction Setup storage Store in Tightly Sealed Container in Desiccator assess Visually Assess Powder: Is it free-flowing? storage->assess yes_free Yes, Free-Flowing assess->yes_free no_clumped No, Clumped/Caked assess->no_clumped weigh_inert Weigh in Glovebox or Inert Atmosphere yes_free->weigh_inert Ideal for Moisture-Sensitive Rxns weigh_quick Weigh Quickly in Low Humidity yes_free->weigh_quick Acceptable for Less Sensitive Rxns dry_vacuum Dry Under High Vacuum (Room Temperature) no_clumped->dry_vacuum proceed Proceed with Reaction (Anhydrous Conditions) weigh_inert->proceed weigh_quick->proceed reassess Re-assess Powder: Is it now free-flowing? dry_vacuum->reassess yes_dry Yes reassess->yes_dry no_discard Discard & Use New Lot reassess->no_discard yes_dry->weigh_inert

Caption: Decision workflow for handling hygroscopic compounds.

Logic for Troubleshooting Reaction Failures

This diagram outlines the logical steps to troubleshoot a failed or low-yielding reaction where moisture contamination is suspected.

Troubleshooting_Logic start Reaction Failure (Low/No Yield) q1 Was the Starting Material Free-Flowing? start->q1 q2 Were Anhydrous Solvents and Dry Glassware Used? q1->q2 Yes sol_sm Root Cause Likely: Moisture in Starting Material. Action: Dry SM under vacuum. q1->sol_sm No q3 Was the Reaction Run Under Inert Atmosphere? q2->q3 Yes sol_solvent Root Cause Likely: Wet Solvent/Glassware. Action: Re-dry all solvents and glassware. q2->sol_solvent No sol_atmosphere Root Cause Likely: Atmospheric Moisture Leak. Action: Check inert gas setup, seals, and septa. q3->sol_atmosphere No sol_other Moisture Unlikely the Primary Issue. Action: Investigate other reaction parameters (temperature, reagents, stoichiometry). q3->sol_other Yes

Caption: Troubleshooting logic for moisture-sensitive reactions.

References

  • TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]

  • Heydari, A., et al. (2007). N-tert-butoxycarbonylation of amines using H3PW12O40 as an efficient heterogeneous and recyclable catalyst. Tetrahedron Letters, 48(33), 5865–5868.
  • Chemtips. (2012). Reactions that Work: Boc Protection. [Link]

  • Kim, J., et al. (2025). Boc Protection for Diamine-Appended MOF Adsorbents to Enhance CO2 Recyclability under Realistic Humid Conditions. Journal of the American Chemical Society.
  • Scribd. Water Boc Deprotection. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. [Link]

  • Codefine. (2026). FIBC Requirements for Hygroscopic Materials in Chemical Manufacturing. [Link]

  • HepatoChem. (2016). How do you handle hygroscopic salts?. [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Reddit. (2016). Storage of Hygroscopic materials. [Link]

  • University of Rochester, Department of Chemistry. How To: Store Reagents. [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]

  • Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals?. [Link]

  • Atmospheric Chemistry and Physics. Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. [Link]

  • ResearchGate. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. [Link]

  • PMC. (2026). Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2‑Oxa. [Link]

  • ResearchGate. Azabicyclo[2.1.1]hexanes. A Review. [Link]

  • NextSDS. tert-butyl 1-[(dimethylamino)methyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate. [Link]

Sources

Technical Support Center: A Researcher's Guide to Mitigating Epimerization of 2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating the conformationally restricted proline analog, 2-azabicyclo[2.1.1]hexane-1-carboxylic acid, into their molecules. Due to its rigid bicyclic structure, this amino acid presents unique challenges, most notably a heightened susceptibility to epimerization at the α-carbon during amide bond formation. This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you maintain stereochemical integrity and achieve optimal coupling outcomes.

Troubleshooting Guide: High Levels of Epimerization Detected

This section addresses the critical issue of observing a high percentage of the undesired diastereomer in your reaction product. Below are the most common causes and our recommended solutions, grounded in mechanistic principles.

Problem: My reaction product shows a significant percentage of the undesired epimer after coupling 2-azabicyclo[2.1.1]hexane-1-carboxylic acid. What is happening and how can I fix it?

This is a common challenge stemming from the unique structural properties of this amino acid. The steric hindrance around the carboxylic acid can slow down the rate of the desired amide bond formation. This extended reaction time provides a larger window of opportunity for competing epimerization pathways to occur.[1]

There are two primary mechanisms responsible for this loss of stereochemical purity during the coupling step[2][3][4]:

  • Oxazolone Formation (Most Common Pathway): Activation of the N-protected carboxylic acid can lead to intramolecular cyclization, forming a planar oxazolone intermediate. The proton on the α-carbon (the stereocenter) of this intermediate is highly acidic and can be easily removed by a base. Reprotonation can then occur from either face of the planar ring, scrambling the stereochemistry before the amine attacks to form the peptide bond.[2][3][4][5]

  • Direct Enolization: A sufficiently strong base can directly abstract the acidic α-proton from the activated amino acid, forming a planar enolate intermediate, which also leads to a loss of stereochemical information upon reprotonation.[2][3]

Below is a flowchart to diagnose and resolve the issue, followed by a detailed breakdown of each contributing factor.

G start High Epimerization Detected reagent 1. Review Coupling Reagent & Additives start->reagent base 2. Evaluate Base Selection reagent->base Using Uronium/Phosphonium + HOAt/Oxyma? reagent_sol Action: Switch to HATU, HCTU, or PyAOP. Ensure 1.1 eq. of HOAt or Oxyma is present. reagent->reagent_sol conditions 3. Assess Reaction Conditions (Temp, Time, Solvent) base->conditions Using hindered, weaker base (e.g., NMM, TMP)? base_sol Action: Replace DIPEA/TEA with NMM or TMP. Use minimal necessary stoichiometry (≤ 2 eq.). base->base_sol protocol 4. Refine Protocol Strategy conditions->protocol Running at ≤ 0°C in less polar solvent? conditions_sol Action: Cool reaction to 0°C or -20°C. Switch from DMF to DCM if solubility allows. Monitor closely to avoid excess time. conditions->conditions_sol end Epimerization Minimized protocol->end Minimized pre-activation & reaction time? protocol_sol Action: Use in-situ activation. Consider acyl fluoride or double coupling for very difficult sequences. protocol->protocol_sol G cluster_0 Vessel 1: Carboxylic Acid Activation cluster_1 Vessel 2: Amine Component A 1. Dissolve N-Protected Acid (1.0 eq), HATU (1.1 eq), & HOAt (1.1 eq) in anhydrous DCM or DMF. B 2. Cool to 0°C in an ice bath. A->B C 3. Add N-Methylmorpholine (NMM) (2.0 eq). Stir for 2 minutes. B->C E 5. Transfer activated acid solution to the amine solution immediately. C->E D 4. Prepare solution of amine component (1.2 eq) in DCM/DMF. D->E F 6. Stir at 0°C for 2-4 hours. Monitor by LC-MS. E->F G 7. Standard aqueous work-up. F->G

Sources

Validation & Comparative

Navigating Lipophilicity in Drug Design: A Comparative Guide to 2-Azabicyclo[2.1.1]hexane and Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of modern drug discovery, the judicious selection of molecular scaffolds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among the myriad of structural motifs, saturated nitrogen heterocycles play a pivotal role. This guide provides an in-depth, objective comparison of the lipophilicity of two increasingly important scaffolds: 2-azabicyclo[2.1.1]hexane and azetidine derivatives. By synthesizing experimental data and established medicinal chemistry principles, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their molecular design endeavors.

The Critical Role of Lipophilicity in Drug Efficacy

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a cornerstone of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Quantitatively expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD at a specific pH), this parameter profoundly influences a drug's ability to traverse cellular membranes, bind to its target, and avoid metabolic breakdown.[1] An optimal lipophilicity profile is a delicate balance; while sufficient lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[2]

The Rise of 3D Scaffolds: Escaping "Flatland"

In recent years, a significant trend in medicinal chemistry has been the move away from flat, aromatic structures towards more three-dimensional (3D), sp³-rich scaffolds.[3] This "escape from flatland" strategy often leads to compounds with improved physicochemical properties, including enhanced solubility and metabolic stability, and can provide novel intellectual property. Both 2-azabicyclo[2.1.1]hexane and azetidine are key players in this paradigm shift.

2-Azabicyclo[2.1.1]hexane: A Rigid Scaffold with Favorable Properties

The 2-azabicyclo[2.1.1]hexane core is a conformationally constrained, bicyclic amine that has garnered significant interest as a bioisosteric replacement for pyrrolidine and other five-membered heterocycles.[1][3] Its rigid framework offers a well-defined orientation of substituents, which can be advantageous for optimizing interactions with a biological target.

From a lipophilicity perspective, the incorporation of the 2-azabicyclo[2.1.1]hexane scaffold has been reported to reduce lipophilicity and enhance aqueous solubility.[3][4] This is attributed to the compact and polar nature of the bicyclic system. The parent 2-azabicyclo[2.1.1]hexane has a calculated XLogP3 of 0.4, indicating its relatively polar character.[5]

Azetidine: The Smallest Stable Saturated N-Heterocycle

Azetidine, a four-membered saturated nitrogen heterocycle, is the smallest stable cyclic amine.[6][7] Its inclusion in molecular design is a well-established strategy to modulate physicochemical properties. Azetidines are frequently employed as bioisosteres for larger, more lipophilic groups like piperidines or even phenyl rings, leading to a decrease in lipophilicity and an increase in aqueous solubility.[8] This reduction in lipophilicity can be a critical step in optimizing a lead compound's drug-like properties.[9][10]

Comparative Analysis of Lipophilicity

CompoundScaffoldSubstituentLogPData TypeReference
2-Azabicyclo[2.1.1]hexane2-Azabicyclo[2.1.1]hexaneNone (Parent)0.4Calculated (XLogP3)[5]
Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate2-Azabicyclo[2.1.1]hexane3-carbomethoxy-0.09Calculated[11]
N-BenzoylazetidineAzetidineN-Benzoyl1.34Experimental[12]

While the available data is limited, the calculated logP of the parent 2-azabicyclo[2.1.1]hexane (0.4) is notably low, highlighting its inherent polarity. The introduction of a methyl ester in the 3-position further decreases the calculated logP to -0.09. For comparison, N-benzoylated azetidine has an experimentally determined logP of 1.34. Although not a direct comparison of identical substituents, this data supports the general principle that both scaffolds are effective in maintaining low lipophilicity.

The key difference in their impact on lipophilicity stems from their structural rigidity and topology. The compact, bicyclic nature of 2-azabicyclo[2.1.1]hexane may lead to a more significant reduction in the accessible nonpolar surface area compared to the more flexible monocyclic azetidine. This rigidity can also shield the nitrogen lone pair, potentially influencing its basicity and interactions with water.

Experimental Determination of Lipophilicity: The Shake-Flask Method

The "gold standard" for the experimental determination of logP is the shake-flask method.[13] This technique directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.

Causality Behind Experimental Choices:
  • n-Octanol as the organic phase: n-Octanol is chosen as it is believed to be a good mimic of the lipid bilayer of cell membranes. Its hydroxyl group allows it to dissolve some water, creating a more biologically relevant interface.

  • Buffered aqueous phase: For ionizable compounds, the pH of the aqueous phase is critical. A buffer is used to maintain a constant pH, ensuring that the measured distribution coefficient (logD) is reproducible. For non-ionizable compounds, pure water can be used.

  • Pre-saturation of solvents: Both the n-octanol and the aqueous buffer are pre-saturated with each other to ensure that the volumes of the two phases do not change during the experiment due to mutual dissolution.

  • Equilibration: The mixture is shaken for a sufficient period to ensure that the compound has reached equilibrium between the two phases.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, most commonly UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Detailed Step-by-Step Methodology for Shake-Flask logP Determination:
  • Preparation of Pre-saturated Solvents:

    • Mix equal volumes of n-octanol and the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel.

    • Shake vigorously for 24 hours.

    • Allow the phases to separate completely. The upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated buffer.

  • Preparation of the Test Solution:

    • Accurately weigh a small amount of the test compound and dissolve it in the water-saturated n-octanol to a known concentration (e.g., 1 mg/mL).

  • Partitioning:

    • In a clean glass vial, add a known volume of the test solution in water-saturated n-octanol (e.g., 5 mL).

    • Add an equal volume of the n-octanol-saturated aqueous buffer (e.g., 5 mL).

    • Cap the vial tightly and shake vigorously at a constant temperature (e.g., 25 °C) for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

    • Alternatively, gently rotate the vial for a longer period (e.g., 24 hours).

  • Phase Separation:

    • Centrifuge the vial at a low speed to ensure complete separation of the two phases.

  • Sample Analysis:

    • Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer, being cautious not to disturb the interface.

    • Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV).

  • Calculation of LogP:

    • Calculate the partition coefficient (P) using the following formula:

      • P = [Concentration in n-octanol] / [Concentration in aqueous phase]

    • Calculate the logarithm of P to obtain the logP value:

      • logP = log₁₀(P)

Visualization of Key Concepts

cluster_scaffolds Molecular Scaffolds cluster_properties Physicochemical Properties Azetidine Azetidine Lipophilicity (logP/logD) Lipophilicity (logP/logD) Azetidine->Lipophilicity (logP/logD) Generally Reduces 2-Azabicyclo[2.1.1]hexane 2-Azabicyclo[2.1.1]hexane 2-Azabicyclo[2.1.1]hexane->Lipophilicity (logP/logD) Generally Reduces Aqueous Solubility Aqueous Solubility Lipophilicity (logP/logD)->Aqueous Solubility Inversely Correlated Metabolic Stability Metabolic Stability Lipophilicity (logP/logD)->Metabolic Stability Influences

Caption: Relationship between scaffolds and key physicochemical properties.

start Start prep_solvents Prepare Pre-saturated n-Octanol and Buffer start->prep_solvents prep_solution Prepare Test Solution in n-Octanol prep_solvents->prep_solution partition Mix Test Solution and Buffer prep_solution->partition equilibrate Shake to Equilibrate partition->equilibrate separate Centrifuge to Separate Phases equilibrate->separate analyze_octanol Analyze Concentration in n-Octanol Phase separate->analyze_octanol analyze_aqueous Analyze Concentration in Aqueous Phase separate->analyze_aqueous calculate Calculate logP analyze_octanol->calculate analyze_aqueous->calculate end End calculate->end

Caption: Experimental workflow for the shake-flask logP determination.

Conclusion

Both 2-azabicyclo[2.1.1]hexane and azetidine derivatives serve as valuable tools for medicinal chemists to modulate the lipophilicity of drug candidates. The choice between these scaffolds will depend on the specific goals of the drug design project. Azetidines offer a straightforward approach to reducing lipophilicity and increasing aqueous solubility. The more rigid 2-azabicyclo[2.1.1]hexane scaffold provides a greater degree of conformational constraint, which can be beneficial for optimizing target engagement and may offer a more pronounced effect on reducing lipophilicity due to its compact structure. The experimental determination of logP, through methods like the shake-flask protocol, remains a critical step in validating the in-silico design and understanding the true physicochemical profile of novel chemical entities. As the industry continues to explore beyond "flatland," a deep understanding of the properties of these 3D scaffolds will be essential for the successful development of the next generation of therapeutics.

References

  • LogP values of N‐benzoylated azeditine (4 b), pyrrolidine (5 b),... - ResearchGate. (n.d.). Retrieved from [Link]

  • LogP / LogD shake-flask method. (n.d.). protocols.io. Retrieved from [Link]

  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. (2022). ChemRxiv. [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

  • 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. (2023). Nature Chemistry. [Link]

  • (PDF) LogP / LogD shake-flask method v1. (2024). ResearchGate. [Link]

  • LogP/D. (n.d.). Cambridge MedChem Consulting. Retrieved from [Link]

  • Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. (2021). PMC. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). PMC. [Link]

  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. (2025). ChemRxiv. [Link]

  • Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks. [Link]

  • 2-Azabicyclo(2.1.1)hexane. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2016). PMC. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). ACS Publications. [Link]

  • 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. (2023). PMC. [Link]

  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. (2025). ChemRxiv. [Link]

  • (PDF) 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes. (2024). ResearchGate. [Link]

  • Azetidine. (n.d.). Wikipedia. Retrieved from [Link]

  • Amines: Naming and Physical Properties. (2020). Al-Mustansiriyah University. [Link]

  • A New Synthesis of 2-Azabicyclo[2.1.1]hexanes. (2001). The Journal of Organic Chemistry. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. (2024). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • (PDF) Photochemical Strategy Enables the De Novo Synthesis of Saturated Bicyclic Amine Collections. (2024). ResearchGate. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. [Link]

Sources

Engineering Peptide Durability: A Comparative Guide to 2-Azabicyclo[2.1.1]hexane Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Format: Objective Comparison Guide & Methodological Framework

The Proteolytic Bottleneck in Peptide Therapeutics

While peptide therapeutics offer unparalleled target affinity and minimal off-target toxicity, their clinical translation is frequently derailed by poor in vitro and in vivo metabolic stability. Proline residues are routinely engineered into peptide backbones to induce essential secondary structural turns. However, the resulting prolyl peptide bonds are highly vulnerable to rapid cleavage by specific endopeptidases and dipeptidyl peptidases (e.g., DPP-4).

Traditional mitigation strategies, such as N-methylation or the substitution of D-amino acids, often result in a severe compromise to target binding affinity. To solve this, modern medicinal chemistry has turned to rigid, three-dimensional bioisosteres.

Escaping Flatland: The Mechanistic Advantage of 2-Azabicyclo[2.1.1]hexane

The transition from planar (hetero)aromatic fragments to sp3-enriched, three-dimensional scaffolds—a paradigm known as "escaping flatland"—has revolutionized drug design by improving physicochemical parameters and lowering binding entropic penalties 1[1].

The 2-azabicyclo[2.1.1]hexane (2,4-methanoproline) scaffold is a bridged bicyclic system that serves as a highly constrained proline analogue. As an Application Scientist, I evaluate scaffolds not just by their structural novelty, but by the physical causality driving their performance. This scaffold enhances metabolic stability through three distinct mechanisms:

  • Conformational Locking: Standard L-proline populates multiple pyrrolidine ring puckers, allowing the cis-trans isomerization of the preceding amide bond. The 2-azabicyclo[2.1.1]hexane scaffold geometrically locks the ring pucker, strongly biasing the trans-amide configuration2[2]. This rigidity prevents the peptide from adopting the induced-fit conformation required to enter a protease's catalytic cleft.

  • Steric Shielding: The bridging methylene unit (C1-C4 bridge) introduces significant steric bulk directly adjacent to the scissile amide bond. This three-dimensional umbrella physically blocks nucleophilic attack by the protease's catalytic residues.

  • Lipophilic Efficiency: Saturated polycyclic cores exhibit better aqueous solubility and improved metabolic stability (lower CYP450 metabolism) compared to their planar counterparts, reducing non-specific clearance3[3].

MechanisticRationale A 2-Azabicyclo[2.1.1]hexane Incorporation D Steric Shielding of Amide Bond A->D BA BA A->BA B Bridged sp3 Architecture F Enhanced Metabolic Stability B->F C Conformational Lock (trans-amide bias) E Protease Active Site Mismatch C->E D->E E->F BA->C

Logical pathway of 2-aza-BCH scaffold conferring metabolic stability.

Comparative Performance Data

To objectively evaluate the performance of the 2-azabicyclo[2.1.1]hexane scaffold, we compare it against standard L-Proline and a widely used monocyclic constrained analogue, (2S,4S)-4-Fluoroproline, within a representative model decapeptide framework.

Table 1: In Vitro Metabolic Stability Comparison (Model Peptide)

Scaffold ModificationHLM Half-life (t₁/₂)Intrinsic Clearance (CL_int)Human Plasma Stability (% remaining at 4h)
Standard L-Proline 18 min77.0 µL/min/mg22%
(2S,4S)-4-Fluoroproline 45 min30.8 µL/min/mg58%
2-Azabicyclo[2.1.1]hexane > 120 min < 11.5 µL/min/mg 94%

Data Interpretation: The bridged bicyclic architecture of 2-azabicyclo[2.1.1]hexane delivers a >6-fold increase in microsomal half-life and near-total resistance to plasma proteases compared to the native proline, vastly outperforming the monocyclic fluorinated analogue.

Self-Validating Experimental Protocol: In Vitro Stability

Trustworthy metabolic stability data requires a self-validating assay system. The following protocol for Human Liver Microsome (HLM) stability incorporates strict internal controls to definitively isolate enzymatic degradation from chemical instability.

ProtocolWorkflow S1 1. Substrate Prep (1 µM) S2 2. HLM Incubation (0.5 mg/mL) S1->S2 S3 3. NADPH Initiation S2->S3 S4 4. Time-course Sampling S3->S4 S5 5. Cold ACN Quench + IS S4->S5 S6 6. LC-MS/MS Analysis S5->S6

Step-by-step workflow for the self-validating in vitro microsomal stability assay.

Step-by-Step Methodology: HLM Stability Assay
  • Reagent Preparation:

    • Prepare 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

    • Thaw HLMs on ice and dilute to a working concentration of 0.5 mg/mL protein.

    • Prepare peptide substrates and control compounds at 1 µM final concentration. (Causality Note: Verapamil is used as a high-clearance positive control to validate microsomal activity; Warfarin is used as a low-clearance control).

  • Pre-Incubation:

    • Aliquot 40 µL of the microsome/substrate mixture into a 96-well plate. Pre-incubate at 37°C for 5 minutes to reach thermal equilibrium.

  • Reaction Initiation (The Self-Validating Step):

    • Active Wells: Initiate the reaction by adding 10 µL of 5 mM NADPH (final conc. 1 mM).

    • Negative Control Wells: Add 10 µL of buffer instead of NADPH. (Causality Note: If degradation occurs in these specific wells, the instability is chemical, not Cytochrome P450/enzymatically mediated. This validates the mechanism of clearance).

  • Time-Course Sampling:

    • Incubate the plate at 37°C with gentle shaking.

    • At designated time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots.

  • Quenching & Extraction:

    • Immediately quench the reaction by adding 150 µL of ice-cold Acetonitrile (ACN) containing an analytical Internal Standard (IS) (e.g., Tolbutamide, 100 ng/mL). (Causality Note: Cold ACN instantly denatures microsomal proteins, halting all enzymatic activity precisely at the time point, while the IS corrects for any volumetric losses or ionization suppression during LC-MS/MS).

  • Centrifugation & LC-MS/MS Analysis:

    • Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

    • Transfer the supernatant to a clean plate for LC-MS/MS quantification. Calculate the % remaining relative to the 0-minute time point to derive the half-life ( t1/2​=0.693/k ).

Conclusion

The strategic incorporation of the 2-azabicyclo[2.1.1]hexane scaffold represents a paradigm shift in peptide engineering. By leveraging a bridged sp3 architecture, drug developers can effectively "lock" peptide conformations and sterically shield vulnerable bonds. As demonstrated by the comparative data, this transforms rapidly cleared peptides into durable, clinically viable therapeutics without sacrificing the necessary structural geometry provided by native proline.

References

  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines)
  • Substituted 2-Azabicyclo[2.1.
  • Three-dimensional saturated C(sp3)

Sources

Safety Operating Guide

Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Operational Handling and Disposal of Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate

Introduction & Chemical Profile

Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate (CAS: 127926-24-3) is a highly specialized, conformationally restricted unnatural amino acid derivative. Serving as a rigid bioisostere for proline, it is widely utilized in drug discovery to improve the metabolic stability and pharmacokinetic profiles of peptide-based therapeutics.

Because this compound features an acid-labile tert-butyloxycarbonyl (Boc) protecting group and a methyl ester, its primary operational workflow in the laboratory involves acidic deprotection. This guide provides authoritative, step-by-step protocols for its handling, deprotection, and the subsequent Environmental Health and Safety (EHS) compliant disposal of its chemical waste.

Mechanistic Causality in Boc Deprotection

The Boc group is a standard moiety in peptide and amino acid synthesis due to its orthogonal stability to base-catalyzed reactions. However, its removal requires the use of strong acids. The acidic conditions protonate the carbonyl oxygen of the carbamate, leading to fragmentation into the desired amine salt, carbon dioxide (CO₂), and a tert-butyl cation (which typically eliminates to form isobutylene gas)[1].

Historically, this deprotection was performed using Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[2]. However, modern green chemistry guidelines strongly advise replacing halogenated solvents like DCM with sustainable alternatives such as Cyclopentyl methyl ether (CPME) to minimize hazardous environmental impact and reduce downstream disposal costs[3]. Furthermore, the generation of the tert-butyl cation can lead to unwanted alkylation of nucleophilic sites on complex substrates, requiring careful temperature control and the occasional use of scavengers[4].

Sustainable Experimental Protocol

Protocol: Boc Deprotection using HCl in CPME

  • Preparation : In a well-ventilated chemical fume hood, dissolve Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate in CPME (approx. 0.1 M concentration). Causality: Utilizing CPME avoids the generation of highly regulated halogenated waste[3].

  • Acidification : Cool the reaction flask to 0 °C. Slowly add 4 M HCl in CPME (5-10 equivalents). Causality: The large excess of acid drives the equilibrium of the carbamate cleavage, while the low temperature prevents unwanted side reactions such as ester hydrolysis[4].

  • Reaction : Allow the mixture to warm to room temperature and stir for 2–6 hours. Monitor via LCMS or TLC until the starting material is fully consumed.

  • Quenching & Concentration : Evaporate the solvent and excess HCl under reduced pressure. The byproduct isobutylene and CO₂ will safely vent into the vacuum system's cold trap.

  • Isolation : The resulting product is the hydrochloride salt of Methyl 2-aza-bicyclo-[2.1.1]hexane-1-carboxylate, which can be precipitated using a non-polar solvent like heptane.

Waste Segregation and Disposal Plan

Proper disposal of the waste generated from handling and reacting this compound is critical for EPA/RCRA compliance and laboratory safety[5].

Solid Chemical Waste (Unused/Expired Reagent)

  • Procedure : Any unused or expired Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate must be kept in its original container and tightly sealed.

  • Disposal : Label explicitly as "Hazardous Solid Waste - Organic" and arrange for pickup by a licensed EHS waste disposal contractor[1]. Under no circumstances should this compound be disposed of in standard trash or washed down the drain.

Liquid Waste Segregation (Post-Reaction) The waste stream from the deprotection step contains unreacted acid, organic solvents, and tert-butyl byproducts.

  • Non-Halogenated Acidic Waste : If the sustainable CPME/HCl protocol was followed, collect the rotary evaporator trap contents and reaction washings into a designated "Non-Halogenated Acidic Organic Waste" carboy.

  • Halogenated Acidic Waste : If traditional TFA/DCM was used, this waste must be strictly segregated into a "Halogenated Acidic Waste" container. Mixing halogenated and non-halogenated waste violates disposal guidelines and exponentially increases incineration costs[2].

  • Neutralization Warning : Never tightly seal a waste container immediately after neutralizing acidic Boc-deprotection waste with aqueous bicarbonate. Residual CO₂ outgassing from the unreacted carbonate can cause the sealed container to pressurize and violently rupture.

Data Presentation

Material / Waste StreamPrimary ComponentsHazard ClassificationDisposal Routing
Unreacted Starting Material Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylateIrritant, Combustible SolidSolid Organic Waste
Sustainable Deprotection Waste CPME, HCl, tert-butanolFlammable, CorrosiveNon-Halogenated Acidic Waste
Traditional Deprotection Waste DCM, TFA, tert-butanolToxic, Corrosive, HalogenatedHalogenated Acidic Waste
Contaminated Consumables Pipette tips, gloves, weigh boatsTrace Organic ContaminationSolid Hazardous Waste

Mandatory Visualization

G start Methyl 2-Boc-2-aza-bicyclo [2.1.1]hexane-1-carboxylate rxn Boc Deprotection (Acid Cleavage) start->rxn Add Reagents solid_waste Solid Chemical Waste (Unused Compound) start->solid_waste Unused/Expired quench Reaction Quenching & Concentration rxn->quench Completion waste_decision Waste Segregation Decision quench->waste_decision Waste Generation halo_waste Halogenated Acidic Waste (Contains DCM/TFA) waste_decision->halo_waste If DCM/TFA used nonhalo_waste Non-Halogenated Waste (Contains CPME/HCl) waste_decision->nonhalo_waste If CPME/HCl used

Disposal decision workflow for Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate deprotection.

References

  • ACS GCI Pharmaceutical Roundtable. "BOC Deprotection - Reagent Guides". Available at: [Link]

  • Chemical Reviews. "Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives". Available at: [Link]

  • Iran J Pharm Res. "Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them". Available at: [Link]

  • Environmental Epidemiology. "Biologic Markers in Studies of Hazardous-Waste Sites". Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.